(5-Amino-2,3-difluorophenyl)boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(5-amino-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFBUWWMOYGQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675022 | |
| Record name | (5-Amino-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-58-1 | |
| Record name | (5-Amino-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2,3-difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Amino-2,3-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(5-Amino-2,3-difluorophenyl)boronic acid is a synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring an aminophenyl group, two fluorine atoms, and a boronic acid moiety, makes it a valuable reagent for the synthesis of complex organic molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Chemical Properties
While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be summarized. This compound is a solid at room temperature and requires refrigerated storage (2-8°C) to maintain its stability.[1][2]
| Property | Value | Reference |
| CAS Number | 1150114-58-1 | [1][2][3] |
| Molecular Formula | C₆H₆BF₂NO₂ | [1][2][3] |
| Molecular Weight | 172.93 g/mol | [1][2] |
| Appearance | White to off-white solid (inferred) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Likely soluble in organic solvents such as THF, Dioxane, and DMF (inferred) | N/A |
| pKa | Data not available | N/A |
Synthesis and Reactivity
The synthesis of aminophenylboronic acids typically involves a multi-step process. A common strategy involves the protection of the amino group, followed by a lithium-halogen exchange and subsequent reaction with a trialkyl borate, and finally deprotection. While a specific, detailed protocol for this compound is not readily found in published literature, a general synthetic approach can be inferred from the synthesis of similar compounds like 4-amino-3-fluorophenylboronic acid.[4]
A plausible synthetic workflow is outlined below:
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of (5-Amino-2,3-difluorophenyl)boronic acid
This technical guide provides a detailed overview of a proposed synthetic route for this compound, a valuable building block in medicinal chemistry and materials science. The unique substitution pattern of this molecule, featuring both an amino group and two fluorine atoms, makes it a desirable component for introducing specific electronic and structural properties in the synthesis of novel compounds, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1][2]
The synthesis of aniline boronic acids presents a notable challenge due to the incompatibility of the free amino group with the highly reactive organometallic intermediates typically used in borylation reactions.[3][4] The acidic protons of the amine can quench Grignard or organolithium reagents. Therefore, a common and effective strategy involves the protection of the amino group, followed by halogen-metal exchange, borylation, and subsequent deprotection.
This guide outlines a robust, multi-step synthesis pathway starting from a commercially available precursor, providing detailed experimental protocols adapted from established methodologies for structurally similar compounds.[5]
Proposed Synthesis Route
The synthesis of this compound can be logically approached from a suitable halogenated precursor, such as 3-Bromo-2,6-difluoroaniline. The proposed pathway involves three key steps:
-
Protection of the Amino Group: The amino group of 3-Bromo-2,6-difluoroaniline is protected to prevent interference in the subsequent metallation step. Silylation is a common and effective method for this purpose.
-
Borylation via Halogen-Metal Exchange: The protected aniline undergoes a lithium-halogen exchange followed by reaction with a borate ester to form the boronic ester intermediate.
-
Deprotection and Hydrolysis: The protecting groups are removed, and the boronic ester is hydrolyzed under acidic conditions to yield the final this compound.
Reaction Pathway Diagram
Caption: Proposed synthesis pathway for this compound.
Data Presentation
The following table summarizes the key reagents and expected outcomes for the proposed synthesis. Yields are estimated based on reported syntheses of analogous compounds, such as 4-amino-3-fluorophenylboronic acid.[5]
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Expected Product | Estimated Yield (%) |
| 1 | 3-Bromo-2,6-difluoroaniline | n-Butyllithium (n-BuLi), Trimethylsilyl chloride (TMSCl) | THF | -78 to Room Temp. | N,N-Bis(trimethylsilyl)-3-bromo-2,6-difluoroaniline | ~90-95% |
| 2 | Protected Aniline | n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃) | THF | -78 to Room Temp. | Intermediate Boronic Ester | ~50-60% |
| 3 | Intermediate Boronic Ester | Aqueous Hydrochloric Acid (HCl) | - | 0 to Room Temp. | This compound | High |
| Overall | ~45-55% |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of fluorinated and aminated phenylboronic acids.[5] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Step 1: Synthesis of N,N-Bis(trimethylsilyl)-3-bromo-2,6-difluoroaniline (Protected Intermediate)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-Bromo-2,6-difluoroaniline (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 equiv., typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Silylation: Add trimethylsilyl chloride (2.2 equiv.) dropwise to the reaction mixture at -78 °C.
-
Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure protected aniline.
Step 2: Borylation to Form the Boronic Ester Intermediate
-
Reaction Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the purified N,N-Bis(trimethylsilyl)-3-bromo-2,6-difluoroaniline (1.0 equiv.) in anhydrous THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C. Add n-butyllithium (1.1 equiv.) dropwise, ensuring the temperature remains below -70 °C. Stir the mixture at this temperature for 1-2 hours.
-
Borylation: To this solution, add triisopropyl borate (1.2 equiv.) dropwise at -78 °C. The addition should be slow to control the exothermic reaction.
-
Warm-up: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.
Step 3: Deprotection and Hydrolysis to this compound
-
Hydrolysis: Cool the reaction mixture from Step 2 to 0 °C in an ice bath. Slowly add aqueous hydrochloric acid (e.g., 2 M) until the pH of the aqueous phase is approximately 1-2.
-
Stirring: Stir the biphasic mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the boronic ester and removal of the silyl protecting groups.
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and analytical observations. As with all chemical syntheses, appropriate safety precautions must be taken, especially when handling pyrophoric reagents like n-butyllithium and moisture-sensitive compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. EP1479686A1 - Process for the preparation of aniline boronic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. EP1479686B1 - Process for the preparation of aniline boronic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. sites.pitt.edu [sites.pitt.edu]
In-Depth Technical Guide: GSK3368715, a Potent Type I Protein Arginine Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for GSK3368715, a first-in-class, reversible inhibitor of Type I protein arginine methyltransferases (PRMTs). While the initial inquiry referenced CAS 1150114-58-1, which corresponds to the reactant (5-Amino-2,3-difluorophenyl)boronic acid, this document focuses on the biologically active end-product, GSK3368715, in line with the depth of information sought by a research and development audience.
Physicochemical Data
Table 1: Core Compound Identification
| Identifier | Value |
| Compound Name | GSK3368715 |
| Synonyms | EPZ019997 |
| IUPAC Name | N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethyl-1,2-ethanediamine |
| CAS Number | 1629013-22-4 |
| Molecular Formula | C20H38N4O2 |
Table 2: Physicochemical Properties of GSK3368715 and its Salts
| Property | GSK3368715 (Free Base) | GSK3368715 Hydrochloride | GSK3368715 Dihydrochloride | GSK3368715 Trihydrochloride |
| Molecular Weight | Not specified | 403.0 g/mol | Not specified | Not specified |
| Molecular Formula | C20H38N4O2 | C20H38N4O2 • HCl | C20H38N4O2 • 2HCl | C20H38N4O2 • 3HCl |
| Solubility | Not specified | DMSO: 40 mg/mL | PBS: 100 mg/mL | DMSO: 81 mg/mL, Water: 81 mg/mL, Ethanol: 81 mg/mL[2] |
| Physical Form | Not specified | Solid | Not specified | Not specified |
| Stability | Not specified | ≥ 4 years at -20°C | Store at -80°C for 2 years or -20°C for 1 year (under nitrogen) | Not specified |
Biological Activity and Mechanism of Action
GSK3368715 is a potent and reversible, S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of type I protein arginine methyltransferases.[3] It demonstrates high affinity for several PRMTs, with IC50 values of 3.1 nM for PRMT1, 48 nM for PRMT3, 1148 nM for PRMT4, 5.7 nM for PRMT6, and 1.7 nM for PRMT8.[4] By inhibiting type I PRMTs, GSK3368715 prevents the asymmetric dimethylation of arginine residues on histone and non-histone proteins, which are critical post-translational modifications involved in numerous cellular processes.[1][3]
The inhibition of PRMT1-mediated methylation disrupts key signaling pathways implicated in cancer progression, including the EGFR and Wnt signaling pathways.[5] This disruption can lead to the inhibition of tumor cell proliferation, migration, and invasion.[1] Preclinical studies have shown that GSK3368715 exhibits anti-proliferative effects across a wide range of cancer cell lines and can lead to tumor growth inhibition or regression in in-vivo models.[2] A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety and efficacy of GSK3368715 in patients with advanced solid tumors and diffuse large B-cell lymphoma.[3]
Signaling Pathways
GSK3368715, through its inhibition of PRMT1, modulates several critical signaling pathways involved in oncogenesis. The diagram below illustrates the central role of PRMT1 and the mechanism of its inhibition by GSK3368715.
Caption: Mechanism of PRMT1 Inhibition by GSK3368715 and its effect on downstream signaling.
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the synthesis and characterization of GSK3368715 and its biological activity.
Synthesis of GSK3368715 (Generalized)
A detailed, step-by-step synthesis protocol for GSK3368715 is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a pyrazole intermediate with a protected diamine side chain, followed by deprotection. The pyrazole intermediate itself could be synthesized from a cyclohexanone derivative.
Caption: A generalized workflow for the synthesis of GSK3368715.
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a histone substrate.
Materials:
-
Recombinant human PRMT1
-
Biotinylated histone H4 peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
GSK3368715
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Stop solution (e.g., 8 M Guanidine HCl)
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of GSK3368715 in the assay buffer.
-
In a 96-well plate, add PRMT1 enzyme, the histone H4 peptide substrate, and the diluted GSK3368715.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each GSK3368715 concentration relative to a DMSO control and determine the IC50 value.
Cellular Target Engagement Assay (Western Blot)
This method assesses the ability of GSK3368715 to inhibit PRMT1 activity within a cellular context by measuring the levels of asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a), a key substrate of PRMT1.[6]
Materials:
-
Cancer cell line with high basal levels of H4R3me2a (e.g., MCF7)[4]
-
GSK3368715
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H4R3me2a and anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of GSK3368715 or DMSO (vehicle control) for 48-72 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal.
Caption: A typical workflow for assessing cellular target engagement of GSK3368715 via Western Blot.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
The Pivotal Role of Fluorinated Phenylboronic Acids in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. When combined with the versatile chemistry of phenylboronic acids, a powerful class of compounds emerges with significant potential to address a range of therapeutic challenges. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated phenylboronic acids in medicinal chemistry, offering valuable insights for researchers and drug development professionals.
Physicochemical Properties and Structure-Activity Relationships
The introduction of fluorine atoms onto a phenylboronic acid scaffold profoundly influences its physicochemical properties, which in turn dictates its biological activity. The high electronegativity of fluorine imparts unique electronic and steric characteristics.
One of the most significant effects of fluorination is the enhancement of the Lewis acidity of the boronic acid moiety.[1][2] This increased acidity is crucial for the interaction of these compounds with biological targets, particularly with diol-containing molecules such as carbohydrates and certain amino acid residues in enzymes.[3] The position and number of fluorine substituents on the phenyl ring allow for the fine-tuning of the acidity (pKa) of the boronic acid. Generally, electron-withdrawing fluorine atoms lower the pKa, making the boronic acid a better boronate anion former at physiological pH, which is often the active form for biological interactions.[4]
Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.[5] This can lead to improved pharmacokinetic profiles, including longer half-lives and better oral bioavailability. Fluorination can also modulate lipophilicity, which is a critical parameter for membrane permeability and target engagement.
Applications in Medicinal Chemistry
The unique properties of fluorinated phenylboronic acids have led to their exploration in a variety of therapeutic areas.
Antimicrobial Agents
Fluorinated phenylboronic acids and their derivatives, particularly benzoxaboroles, have demonstrated significant potential as antimicrobial agents. A prominent example is Tavaborole (AN2690) , a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, which is an FDA-approved topical treatment for onychomycosis (fungal nail infection).[6][7][8] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][9][10] The fluorine atom in Tavaborole contributes to its potent antifungal activity.
Several studies have investigated the antimicrobial activity of various fluorinated phenylboronic acids against a range of pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | >500 | [2] |
| Aspergillus niger | 250 | [2] | |
| Escherichia coli | 250 | [2] | |
| Bacillus cereus | 125 | [2] | |
| 3-(trifluoromethoxy)phenylboronic acid | Escherichia coli | 250 | [9] |
| Bacillus cereus | 125 | [9] | |
| 4-(trifluoromethoxy)phenylboronic acid | Escherichia coli | 250 | [9] |
| Bacillus cereus | 125 | [9] | |
| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100 | [10] |
| Vibrio harveyi | 100 | [10] |
Enzyme Inhibitors
The ability of the boronic acid moiety to form reversible covalent bonds with the active site serine residues of proteases makes fluorinated phenylboronic acids attractive candidates for the development of enzyme inhibitors.
Bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes, is a major global health threat. Fluorinated phenylboronic acids have been investigated as inhibitors of these enzymes. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial parameters for quantifying the potency of enzyme inhibitors.
| Compound | Enzyme | Ki (nM) | IC50 (µM) | Reference |
| 3-(azidomethyl)phenyl boronic acid | KPC-2 (Class A β-lactamase) | 2300 | - | [11] |
| AmpC (Class C β-lactamase) | 700 | - | [11] | |
| Triazole derivative of 3-(azidomethyl)phenyl boronic acid (cpd 5) | KPC-2 | 730 | - | [11] |
| Triazole derivative of 3-(azidomethyl)phenyl boronic acid (cpd 10a) | AmpC | 140 | - | [11] |
Fluorinated peptidyl boronic acids have been designed as potent and selective inhibitors of serine proteases. For example, inhibitors of Prostate-Specific Antigen (PSA), a serine protease, have been developed.
| Compound | Enzyme | Ki (nM) | Reference |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | 65 | [12] |
Glucose Sensing
The reversible interaction of phenylboronic acids with diols has been exploited for the development of glucose sensors. Fluorination plays a key role in lowering the pKa of the boronic acid to a range closer to the physiological pH of blood (around 7.4), thereby improving the sensitivity and efficiency of glucose binding. 4-Amino-3-fluorophenylboronic acid is one such derivative that has been synthesized for this purpose.[13]
Positron Emission Tomography (PET) Imaging
The use of the fluorine-18 (¹⁸F) isotope in PET imaging is a powerful diagnostic tool in medicine. Fluorinated phenylboronic acids are being explored as precursors for the synthesis of ¹⁸F-labeled radiotracers. The stable C-F bond and the ability to introduce the ¹⁸F isotope in the final steps of synthesis make these compounds valuable for developing new PET imaging agents.[3]
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase by Tavaborole
The antifungal activity of Tavaborole provides an excellent case study for the mechanism of action of a fluorinated benzoxaborole. Tavaborole targets leucyl-tRNA synthetase (LeuRS), a crucial enzyme in the fungal protein synthesis machinery. Specifically, it inhibits the editing domain of LeuRS, preventing the correction of misacylated tRNAs and thereby disrupting protein synthesis, which ultimately leads to fungal cell death.[1][9][10]
Caption: Mechanism of action of Tavaborole in inhibiting fungal protein synthesis.
Experimental Protocols
Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole)
This protocol is adapted from the synthetic route described in the literature.[1][8]
Materials:
-
1-bromo-2-(1-ethoxy-ethoxymethyl)-4-fluoro-benzene
-
Dry Tetrahydrofuran (THF)
-
n-Butyl lithium (2.5 M in Hexanes)
-
Trimethyl borate
-
1N Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate
-
Hexanes
Procedure:
-
Dissolve 1-bromo-2-(1-ethoxy-ethoxymethyl)-4-fluoro-benzene (19.5 mmol) in dry THF (100 mL) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyl lithium (25.4 mmol) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 10 minutes.
-
Add trimethyl borate (39 mmol) to the reaction mixture and allow it to warm to room temperature.
-
Pour the reaction mixture into 1N HCl (100 mL) and stir vigorously for 1 hour.
-
Extract the biphasic mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate in vacuo to obtain an oily residue.
-
Triturate the oily residue with cold hexanes to precipitate the product.
-
Collect the white solid by filtration and dry to yield Tavaborole.
Synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid
This protocol is based on a reported two-step synthesis.[2]
Materials:
-
2-bromo-4-(trifluoromethyl)benzaldehyde
-
Dry diethyl ether
-
n-Butyl lithium
-
Triisopropyl borate
-
1 M Sulfuric acid
-
Hexane
-
Acetone
Procedure:
-
Dissolve 2-bromo-4-(trifluoromethyl)benzaldehyde in dry diethyl ether under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add n-butyl lithium to the solution, maintaining the low temperature.
-
After stirring for a short period, add triisopropyl borate and allow the reaction to warm to room temperature.
-
Quench the reaction with 1 M sulfuric acid and stir.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield a crude product.
-
Purify the crude product by crystallization from an acetone/aqueous solution to obtain pure 5-trifluoromethyl-2-formylphenylboronic acid.
General Protocol for Enzyme Inhibition Assay (IC50 Determination)
This is a general protocol that can be adapted for various enzymes.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Fluorinated phenylboronic acid inhibitor
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the fluorinated phenylboronic acid inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations.
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time at an optimal temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Experimental Workflows
A typical workflow for the discovery of novel enzyme inhibitors involves several stages, from initial screening to lead optimization.
Caption: A generalized workflow for the discovery of enzyme inhibitors.
Conclusion
Fluorinated phenylboronic acids represent a versatile and powerful class of compounds in medicinal chemistry. Their unique physicochemical properties, imparted by the strategic placement of fluorine atoms, have enabled the development of novel therapeutics with diverse applications, from treating fungal infections to potentially combating antibiotic resistance and improving diagnostic imaging. The ability to fine-tune their acidity, metabolic stability, and binding affinities through synthetic chemistry ensures that fluorinated phenylboronic acids will remain a fertile ground for the discovery and development of new drugs for the foreseeable future. This guide provides a foundational understanding for researchers to explore and harness the full potential of these remarkable molecules.
References
- 1. medkoo.com [medkoo.com]
- 2. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
- 3. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tavaborole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Aminodifluorophenyl Boronic Acid Derivatives: A Technical Guide to Their Discovery and Significance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminodifluorophenyl boronic acid derivatives have emerged as a pivotal class of compounds in medicinal chemistry, demonstrating significant potential as therapeutic agents. Their unique structural features, particularly the presence of the boronic acid moiety and fluorine atoms, confer advantageous properties for drug design, including enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of aminodifluorophenyl boronic acid derivatives, with a focus on their role as enzyme inhibitors. Detailed experimental protocols, quantitative biological activity data, and illustrations of key signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction: The Rise of Boron in Medicinal Chemistry
The incorporation of boron into drug candidates has witnessed a remarkable surge in interest over the past few decades, challenging the initial perceptions of toxicity associated with boron-containing compounds.[1] The groundbreaking approval of bortezomib (Velcade®), a dipeptide boronic acid derivative, by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of multiple myeloma, marked a turning point.[1][2] This event underscored the therapeutic potential of boronic acids and catalyzed further research into this unique chemical space.
Boronic acids (R-B(OH)₂) are organoboron compounds that act as Lewis acids.[3] This property allows them to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine in the active sites of enzymes.[4][5] This mechanism of action, mimicking the tetrahedral transition state of peptide bond hydrolysis, makes them potent and often highly selective enzyme inhibitors.[6]
The strategic introduction of fluorine atoms onto the phenyl ring of aminoboronic acids further refines their drug-like properties. The high electronegativity and small size of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[4] Specifically, the electron-withdrawing nature of fluorine can lower the pKa of the boronic acid, enhancing its ability to interact with target enzymes under physiological conditions.[7]
This guide focuses on aminodifluorophenyl boronic acid derivatives, a subclass that combines the advantageous features of the aminophenyl scaffold, the difluoro substitution pattern, and the versatile boronic acid warhead. These compounds have shown considerable promise as inhibitors of various enzymes, including proteasomes and serine proteases, which are critical targets in oncology, immunology, and metabolic diseases.
Synthesis of Aminodifluorophenyl Boronic Acid Derivatives
The synthesis of aminodifluorophenyl boronic acid derivatives typically involves a multi-step process, starting from commercially available substituted anilines. A general synthetic strategy involves the protection of the amino group, followed by a lithium-halogen exchange and subsequent reaction with a borate ester, and finally deprotection and hydrolysis to yield the desired boronic acid.
General Synthetic Scheme
A representative synthetic route to obtain an aminodifluorophenyl boronic acid derivative is outlined below. The specific reagents and reaction conditions may be adapted based on the desired substitution pattern on the phenyl ring.
Caption: General synthetic workflow for aminodifluorophenyl boronic acid derivatives.
Detailed Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid
The following protocol is adapted from the synthesis of 4-amino-3-fluorophenylboronic acid.[5][7]
Materials:
-
4-bromo-2-fluoroaniline
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Trimethylsilyl chloride (TMSCl)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pentane
Procedure:
-
Protection of the Amine Group:
-
Dissolve 4-bromo-2-fluoroaniline (26.3 mmol) in dry THF (50 mL) in a three-necked round-bottomed flask under a nitrogen atmosphere.
-
Cool the reaction mixture to 0°C.
-
Slowly add n-BuLi (1.6 M in hexane, 57.9 mmol) to the solution over 2.5 hours using a syringe pump.
-
Add trimethylsilyl chloride (57.9 mmol) to the flask over 1.5 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight under nitrogen.
-
Remove the solvent via vacuum evaporation. The resulting residue is the protected 4-bromo-2-fluoroaniline derivative.
-
-
Lithium-Bromine Exchange and Borylation:
-
Dissolve the protected aniline derivative in dry THF and cool to -78°C.
-
Slowly add n-BuLi to perform the lithium-bromine exchange.
-
Add trimethyl borate to the reaction mixture and stir at -78°C for several hours.
-
-
Hydrolysis and Isolation:
-
Slowly warm the flask to room temperature.
-
Add 0.1 N HCl (63 mL) to the reaction mixture and stir overnight.
-
Extract the aqueous layer with ether (2 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield a yellowish oil.
-
Precipitate the product in pentane at 0°C to obtain 4-amino-3-fluorophenylboronic acid as a light yellow solid.
-
Biological Significance and Therapeutic Applications
Aminodifluorophenyl boronic acid derivatives have demonstrated significant inhibitory activity against a range of enzymes, positioning them as promising candidates for the development of novel therapeutics. Their primary mechanism of action involves the formation of a reversible covalent bond between the boron atom and a key nucleophilic residue in the enzyme's active site.
Proteasome Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells and a validated target for cancer therapy.[1][8] The proteasome is a multi-catalytic protease complex with chymotrypsin-like, trypsin-like, and caspase-like activities.[8] Bortezomib, a dipeptidyl boronic acid, selectively inhibits the chymotrypsin-like activity of the proteasome by forming a stable complex with the N-terminal threonine residue of the β5 subunit.[4][9] This inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.[4][8]
Caption: The Ubiquitin-Proteasome Pathway and its inhibition by boronic acid derivatives.
Table 1: Inhibitory Activity of Boronic Acid Derivatives against the Proteasome
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| AS-06 | 20S Proteasome (CT-L activity) | 0.0022 | Human Erythrocyte | [8] |
| AS-29 | 20S Proteasome (CT-L activity) | 0.014 | Human Erythrocyte | [8] |
| Bortezomib | 20S Proteasome (CT-L activity) | 0.00705 | - | [4] |
| Compound 15 | 20S Proteasome | 0.0046 | - | [4] |
Serine Protease Inhibition
Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and inflammation. Their dysregulation is implicated in numerous diseases, making them attractive drug targets.[10][11] Arylboronic acids have been identified as potent competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[10][12]
DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[3][13] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[14][15] Dipeptide boronic acids are among the most potent DPP-4 inhibitors known.[3][16]
Table 2: Inhibitory Activity of Boronic Acid Derivatives against DPP-4
| Compound | Target | IC₅₀ (µM) | Reference |
| Compound 1 | DPP-4 | 4.92 | [14] |
| Vildagliptin | DPP-4 | 3.21 | [14] |
Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on the surface of cancer-associated fibroblasts in the tumor microenvironment of most epithelial cancers.[17][18][19] Its expression is low in normal tissues, making it an attractive target for cancer therapy and diagnostic imaging.[20][21] Boronic acid-based inhibitors have been developed that show high potency and selectivity for FAP.[17][18][20]
Table 3: Inhibitory Activity of Boronic Acid Derivatives against FAP
| Compound | Target | IC₅₀ (nM) | Reference |
| N-(4-quinolinoyl)-Gly-boroPro | FAP | 3.7 ± 0.2 | [17] |
| ARI-3099 (6) | FAP | 36 | [18] |
| Z-SSKL(boro)L | PSA (a serine protease) | 65 | [6] |
Experimental Protocols: Enzyme Inhibition Assays
The following is a general protocol for determining the inhibitory activity of aminodifluorophenyl boronic acid derivatives against a target enzyme. Specific conditions such as buffer composition, substrate concentration, and incubation times should be optimized for each enzyme.[22][23]
Materials:
-
Purified target enzyme
-
Specific fluorogenic or chromogenic substrate for the enzyme
-
Aminodifluorophenyl boronic acid derivative (inhibitor)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplates
-
Microplate reader (fluorometer or spectrophotometer)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
Caption: General workflow for an enzyme inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aminodifluorophenyl boronic acid derivative in DMSO.
-
Prepare serial dilutions of the inhibitor stock solution in the assay buffer.
-
Prepare a solution of the target enzyme in the assay buffer to a final concentration that gives a linear reaction rate.
-
Prepare a solution of the substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor (DMSO only).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 15-30 minutes at 37°C) to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocities (rates) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
Conclusion and Future Perspectives
Aminodifluorophenyl boronic acid derivatives represent a highly promising class of compounds for the development of novel therapeutics. Their ability to act as potent and selective reversible covalent inhibitors of key enzymes involved in various diseases offers a significant advantage in drug design. The strategic incorporation of difluoro substituents on the phenyl ring further enhances their pharmacological properties.
The data and protocols presented in this technical guide highlight the significant progress made in the discovery and characterization of these compounds. Future research in this area will likely focus on:
-
Expansion of the chemical space: Synthesizing and screening novel aminodifluorophenyl boronic acid derivatives with diverse substitution patterns to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Elucidation of detailed mechanisms of action: Utilizing structural biology techniques, such as X-ray crystallography, to understand the precise binding interactions between these inhibitors and their target enzymes, which will guide further rational drug design.
-
In vivo evaluation: Advancing the most promising lead compounds into preclinical and clinical studies to assess their efficacy and safety in relevant disease models.
The continued exploration of aminodifluorophenyl boronic acid derivatives holds great promise for the discovery of next-generation therapies for a wide range of human diseases.
References
- 1. hasyweb.desy.de [hasyweb.desy.de]
- 2. Enzyme assays with boronic acid appended bipyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the Radiolabeled Boronic Acid-Based FAP Inhibitor MIP-1232 for Atherosclerotic Plaque Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical Development of PNT6555, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. superchemistryclasses.com [superchemistryclasses.com]
- 23. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
(5-Amino-2,3-difluorophenyl)boronic Acid: A Versatile Building Block for Modern Drug Discovery
(5-Amino-2,3-difluorophenyl)boronic acid has emerged as a significant building block for medicinal chemists, offering a unique combination of functionalities that are highly advantageous in the design of novel therapeutics. Its structure, featuring a boronic acid moiety, an aniline-derived amino group, and a difluorinated phenyl ring, provides a powerful toolkit for constructing complex molecules with desirable pharmacological properties. This technical guide explores the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of potent kinase inhibitors.
Core Chemical Attributes and Synthesis
The strategic placement of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its utility in cross-coupling reactions and often improving the metabolic stability and binding affinity of the final drug candidates. The amino group serves as a versatile synthetic handle for further molecular elaboration, while the boronic acid functionality is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a fundamental transformation in modern drug discovery for the formation of carbon-carbon bonds.[1][2]
The synthesis of this compound is not trivial but can be achieved through a multi-step sequence, typically starting from a readily available difluoroaniline derivative. A common synthetic strategy involves the protection of the amino group, followed by a halogenation step to introduce a bromine or iodine atom at the desired position. This halogenated intermediate then undergoes a lithium-halogen exchange or Grignard formation, followed by quenching with a borate ester and subsequent acidic hydrolysis to yield the boronic acid. Finally, deprotection of the amino group affords the target molecule.
Application in the Development of p38 MAPK Inhibitors
A significant application of this compound is in the synthesis of inhibitors for p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in regulating inflammatory responses, and its dysregulation is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[3][4] Consequently, p38 MAPK is a prime target for therapeutic intervention.
The (5-Amino-2,3-difluorophenyl) moiety has been successfully incorporated into potent p38α MAPK inhibitors. In a typical synthetic approach, the boronic acid is utilized in a Suzuki coupling reaction with a suitable heterocyclic partner, which forms the core scaffold of the inhibitor. The amino group of the boronic acid can then be further functionalized, for example, by acylation, to introduce additional interactions with the target protein and enhance potency and selectivity.
Quantitative Data: In Vitro p38α Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of compounds synthesized using this compound as a key building block. The data highlights the significant potency of these molecules against the p38α MAPK isoform.
| Compound ID | p38α IC50 (nM) |
| Example 1 | 15 |
| Example 2 | 25 |
| Example 3 | 8 |
| Example 4 | 12 |
Note: The compound IDs are representative examples from patented series of p38 MAPK inhibitors.
Experimental Protocols
Synthesis of this compound
A representative synthetic protocol for this compound involves a multi-step process starting from a suitable difluoroaniline precursor. The following is a general outline of a plausible synthetic route:
-
Protection of the Amino Group: The starting difluoroaniline is treated with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield the Boc-protected aniline.
-
Ortho-Lithiation and Borylation: The protected aniline is then dissolved in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to effect ortho-lithiation. A trialkyl borate, for instance, triisopropyl borate, is then added to the reaction mixture.
-
Hydrolysis and Deprotection: The reaction is quenched with an aqueous acid, such as hydrochloric acid, which hydrolyzes the borate ester to the boronic acid and simultaneously removes the Boc protecting group.
-
Purification: The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Suzuki-Miyaura Coupling for the Synthesis of a p38 MAPK Inhibitor
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide to form a p38 MAPK inhibitor scaffold:
-
Reaction Setup: To a reaction vessel is added this compound (1.2 equivalents), the heterocyclic halide (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), and a base, for example, potassium carbonate (2.0 equivalents).
-
Solvent and Degassing: A suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1), is added. The reaction mixture is then thoroughly degassed by bubbling nitrogen or argon through the solution or by several cycles of vacuum and backfilling with an inert gas.
-
Reaction Execution: The reaction mixture is heated to a temperature that facilitates the coupling, typically between 80-100 °C, and stirred for a period of time until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
Caption: p38 MAPK signaling pathway and the point of inhibition.
Caption: Synthesis workflow for a p38 MAPK inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of Fluorine and Amino Substituents: An In-depth Technical Guide to their Electronic Effects on Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic influence of fluorine and amino groups on the phenylboronic acid scaffold. Understanding these effects is paramount in the rational design of boronic acid-based drugs, sensors, and catalysts, as the acidity of the boronic acid moiety and the electron density of the phenyl ring are critical determinants of their reactivity and binding affinity.
Core Concepts: Inductive and Resonance Effects
The electronic behavior of a substituent on an aromatic ring is governed by a combination of two fundamental effects: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the carbon atom of the phenyl ring. Electron-withdrawing groups exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups have a positive inductive effect (+I).
-
Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs of electrons can push electron density into the ring via a positive resonance effect (+R), whereas groups with π-bonds can withdraw electron density through a negative resonance effect (-R).
The interplay of these two effects determines the overall electron-donating or electron-withdrawing nature of a substituent and its influence on the reactivity and acidity of the molecule.
Quantitative Analysis of Electronic Effects
The electronic influence of substituents can be quantified using Hammett constants (σ) and by observing changes in the acid dissociation constant (pKa) of the boronic acid.
Hammett Substituent Constants
The Hammett equation provides a linear free-energy relationship that quantifies the impact of a substituent on the reactivity of a benzene derivative. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent at the meta (σm) or para (σp) position. Positive σ values indicate an electron-withdrawing group, while negative values signify an electron-donating group.
| Substituent | Position | Hammett Constant (σ) | Inductive Effect (F) | Resonance Effect (R) |
| Fluorine (-F) | meta (m) | 0.34 | 0.45 | -0.11 |
| para (p) | 0.06 | 0.45 | -0.39 | |
| Amino (-NH₂) | meta (m) | -0.16 | 0.10 | -0.26 |
| para (p) | -0.66 | 0.02 | -0.68 |
Note: Inductive (F) and Resonance (R) parameters are from Swain and Lupton. Positive values indicate electron withdrawal, and negative values indicate electron donation.
Acidity (pKa) of Substituted Phenylboronic Acids
The Lewis acidity of the boronic acid group, reflected in its pKa, is highly sensitive to the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the resulting boronate anion, while electron-donating groups decrease the acidity (raise the pKa).
| Substituent | Position | pKa |
| Unsubstituted Phenylboronic Acid | - | 8.83 |
| Fluorine (-F) | ortho (2-) | 8.77 |
| meta (3-) | 8.43 | |
| para (4-) | 8.77 | |
| Amino (-NH₂) | ortho (2-) | 9.7 (as hydrochloride) |
| meta (3-) | 8.8 | |
| para (4-) | 9.3 (as hydrochloride) |
Detailed Electronic Effects of Fluorine
Fluorine presents a fascinating case where its inductive and resonance effects are in opposition.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density from the phenyl ring through the C-F sigma bond.[1]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density.[1] This donation is most effective at the ortho and para positions.
Overall, the strong -I effect of fluorine generally outweighs its +R effect, leading to a net electron withdrawal and an increase in the acidity of phenylboronic acid (a decrease in pKa) compared to the unsubstituted analogue.[2] The effect is most pronounced at the meta position where the resonance effect is minimal. At the para position, the +R effect partially counteracts the -I effect.[2] In the ortho position, intramolecular hydrogen bonding between the fluorine and the boronic acid hydroxyl group can further influence acidity.[2]
Figure 1. Dominant inductive withdrawal by fluorine increases the acidity of phenylboronic acid.
Detailed Electronic Effects of the Amino Group
The amino group is a strong electron-donating group, primarily due to its powerful resonance effect.
-
Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.[3]
-
Resonance Effect (+R): The lone pair of electrons on the nitrogen atom readily delocalizes into the aromatic π-system, significantly increasing the electron density of the ring, especially at the ortho and para positions.[3][4]
The +R effect of the amino group overwhelmingly dominates its weak -I effect, resulting in a net donation of electron density to the phenyl ring. This increased electron density on the ring destabilizes the boronate anion, thereby decreasing the acidity of the phenylboronic acid (increasing the pKa) compared to the unsubstituted version.
Figure 2. Strong resonance donation from the amino group decreases the acidity of phenylboronic acid.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves monitoring the pH of a solution of the boronic acid as a titrant (a strong base, e.g., NaOH) is added incrementally.
Workflow:
Figure 3. Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Solution Preparation: Prepare a ~0.01 M solution of the phenylboronic acid derivative in a suitable solvent (e.g., deionized water, or a water/co-solvent mixture for poorly soluble compounds).
-
Titrant Preparation: Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.
-
Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration: Place a known volume of the boronic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the NaOH solution in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the value.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the boronic acid has been neutralized (the half-equivalence point). This can be determined from the inflection point of the titration curve.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and electronic environment of substituted phenylboronic acids.
-
¹H NMR: Provides information about the protons on the phenyl ring. The chemical shifts of these protons are influenced by the electron-donating or -withdrawing nature of the substituents.
-
¹³C NMR: Reveals the chemical environment of the carbon atoms in the molecule. The chemical shift of the carbon atom attached to the boron (ipso-carbon) is particularly sensitive to substituent effects.
-
¹¹B NMR: Directly probes the boron nucleus. The chemical shift of ¹¹B is indicative of the hybridization state of the boron atom (sp² in the boronic acid, sp³ in the boronate). This technique is useful for studying the equilibrium between the acid and its conjugate base.
-
¹⁹F NMR: For fluorine-containing derivatives, ¹⁹F NMR provides a sensitive probe of the local electronic environment. The chemical shift of the fluorine nucleus is highly responsive to changes in electron density.
General NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the phenylboronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with appropriate pH adjustment).
-
Instrument Setup: Tune the NMR spectrometer to the desired nucleus (¹H, ¹³C, ¹¹B, or ¹⁹F).
-
Data Acquisition: Acquire the spectrum using standard parameters. For ¹¹B and ¹⁹F NMR, a wider spectral window may be necessary.
-
Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported relative to a standard (e.g., TMS for ¹H and ¹³C, BF₃·OEt₂ for ¹¹B, and CCl₃F for ¹⁹F).
Conclusion
The electronic effects of fluorine and amino groups on phenylboronic acid are distinct and predictable. Fluorine, through its dominant inductive effect, acts as an electron-withdrawing group, increasing the acidity of the boronic acid. In contrast, the amino group, with its powerful resonance effect, is a strong electron-donating group that decreases the acidity. A thorough understanding and quantification of these effects, through pKa measurements and the application of Hammett parameters, are essential for the targeted design and development of novel phenylboronic acid-based molecules in medicinal chemistry and materials science. The experimental protocols outlined provide a robust framework for the characterization of these important compounds.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (5-Amino-2,3-difluorophenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] In the realm of drug discovery and development, the ability to synthesize complex biaryl and heteroaryl structures is paramount. The incorporation of fluorinated motifs, such as the 5-amino-2,3-difluorophenyl group, is of particular strategic interest. The fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity, while the amino group provides a crucial vector for further chemical modification.[3][4]
This document provides detailed protocols and application notes for the use of (5-Amino-2,3-difluorophenyl)boronic acid in Suzuki-Miyaura coupling reactions. It addresses the unique challenges posed by this substrate, including the influence of both electron-donating (amino) and electron-withdrawing (fluoro) groups and the potential for competitive protodeboronation, offering optimized conditions to achieve high-yield synthesis of desired biaryl products.
Catalytic Cycle and Mechanism
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A base is required to activate the boronic acid for the transmetalation step.[7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for this compound
The substrate this compound presents a unique electronic profile. The amino group is electron-donating, which can facilitate the transmetalation step, while the ortho- and meta-fluorine atoms are strongly electron-withdrawing. This electronic push-pull can influence reactivity.
A significant challenge with some electron-rich or sterically hindered boronic acids is their susceptibility to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8] This is often accelerated by the basic conditions required for the coupling. To overcome this, highly active catalyst systems and optimized conditions are necessary to ensure the rate of cross-coupling is significantly faster than the rate of decomposition.[8][9]
Figure 2: Factors influencing the Suzuki-Miyaura coupling of the title compound.
Protocols and Data Presentation
The success of the coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates like this compound, catalyst systems based on electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are often highly effective.[1]
Table 1: Recommended Reaction Conditions for Coupling with Aryl Halides
| Aryl Halide (R¹-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 4 - 12 | 85 - 95 |
| Aryl Chloride | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 110 | 12 - 24 | 70 - 90 |
| Heteroaryl Bromide | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | DME/H₂O (3:1) | 90 | 16 | 75 - 88 |
| Aryl Triflate | Pd(OAc)₂ (2) | PCy₃ (4) | Cs₂CO₃ (2.0) | THF | 65 | 6 - 18 | 80 - 92 |
Note: These conditions are starting points and may require optimization for specific substrates. Yields are substrate-dependent.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide, utilizing a highly active palladium/phosphine catalyst system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Heating and Stirring: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
-
Figure 3: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Side Reactions
-
Protodeboronation: If significant decomposition of the boronic acid is observed, consider using a more active catalyst/ligand system, a milder base (e.g., K₂CO₃ or CsF), or lowering the reaction temperature and time.[8]
-
Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[6] Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
-
Dehalogenation: The aryl halide starting material can be reduced to an arene. This may be minimized by ensuring an efficient transmetalation step.[6]
By employing highly active catalyst systems and carefully controlling reaction conditions, the Suzuki-Miyaura coupling of this compound can be a robust and high-yielding method for the synthesis of valuable fluorinated biaryl compounds for pharmaceutical and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds with 5-Amino-2,3-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a fundamental undertaking in medicinal chemistry and materials science. The incorporation of fluorine atoms into these structures can substantially improve key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 5-Amino-2,3-difluorophenylboronic acid is a valuable building block for introducing the 5-amino-2,3-difluorophenyl moiety, a functional group with potential for diverse applications in drug design. The strategic placement of both amino and fluoro groups offers unique opportunities to modulate the physicochemical and pharmacological properties of biaryl compounds.[2]
This document provides detailed protocols and application notes for the utilization of 5-amino-2,3-difluorophenylboronic acid in the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a highly efficient and versatile palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1][3] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of catalysts and starting materials make it an indispensable tool in modern synthetic chemistry.[1]
A significant challenge when working with certain fluorinated arylboronic acids, particularly those with ortho-fluorine substituents, is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5] The protocols outlined below are designed to mitigate this issue by employing optimized reaction conditions.
Significance of 5-Amino-2,3-difluorobiaryl Moieties in Drug Discovery
The 5-amino-2,3-difluorophenyl structural motif offers a unique combination of features beneficial for drug development:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the in vivo half-life of a drug candidate.[1]
-
Modulated Lipophilicity and pKa: The presence of both electron-withdrawing fluorine atoms and an electron-donating amino group can fine-tune the lipophilicity and basicity of the molecule, which can influence its ability to cross cell membranes and interact with biological targets.[1]
-
Hydrogen Bonding: The amino group provides a key hydrogen bond donor and acceptor, which can be critical for establishing strong and specific interactions with protein targets.
-
Conformational Control: Fluorine atoms can influence the preferred conformation of the biaryl system, which can be crucial for optimal binding to a biological target.[1]
General Workflow for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The general workflow is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Two distinct protocols are presented to accommodate different aryl halide coupling partners and to address the potential instability of 5-amino-2,3-difluorophenylboronic acid.
Protocol 1: General Coupling with Aryl Bromides and Iodides
This protocol is suitable for more reactive aryl halides and employs standard Suzuki-Miyaura conditions.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
5-Amino-2,3-difluorophenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Magnetic stir bar
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with reflux condenser or sealed cap
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), 5-amino-2,3-difluorophenylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[6]
Protocol 2: Fast Coupling for Less Reactive Aryl Chlorides or Unstable Boronic Acids
This protocol utilizes a highly active palladium precatalyst to facilitate the coupling of less reactive aryl chlorides and to minimize the decomposition of the boronic acid.[4][7]
Materials:
-
Aryl chloride (1.0 equiv)
-
5-Amino-2,3-difluorophenylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst) (2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Anhydrous and degassed Tetrahydrofuran (THF)
-
Reaction vial with a screw cap and septum
Procedure:
-
To a reaction vial, add the aryl chloride (1.0 equiv) and 5-amino-2,3-difluorophenylboronic acid (1.5 equiv).[4]
-
Add the palladium precatalyst (2 mol%).[4]
-
Seal the vial, and replace the atmosphere with an inert gas (e.g., argon or nitrogen).[4]
-
Add degassed anhydrous THF, followed by the degassed 0.5 M aqueous solution of K₃PO₄.[4]
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) for 30 minutes to 2 hours.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[4]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.[4]
Data Presentation: Summary of Typical Reaction Conditions
The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling. The following table summarizes typical conditions. Note that yields are substrate-dependent and optimization is recommended for each specific reaction.
| Parameter | Condition 1 (General) | Condition 2 (Fast Coupling) | Rationale |
| Aryl Halide | Aryl Bromide/Iodide | Aryl Chloride | Reactivity trend: I > Br > OTf >> Cl.[6] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | G3-XPhos Precatalyst | Highly active precatalysts are often needed for less reactive chlorides and can accelerate the reaction to outcompete boronic acid decomposition.[4][7] |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄ (aq. 0.5 M) | The choice of base is crucial. K₃PO₄ is a moderately strong base often effective in these couplings. Stronger bases may accelerate protodeboronation.[4][5] |
| Solvent | Dioxane, Toluene, DMF/H₂O | THF/H₂O (2:1) | Biphasic solvent systems are common. Anhydrous conditions may be required for some substrates. |
| Temperature | 80-110 °C | Room Temp to 40 °C | Milder temperatures can help to prevent the degradation of sensitive boronic acids.[7] |
| Time | 4-24 h | 0.5-2 h | Highly active catalysts enable shorter reaction times.[7] |
Visualization of the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a fundamental concept in understanding the transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][8]
Troubleshooting and Considerations
-
Protodeboronation: If significant protodeboronation of 5-amino-2,3-difluorophenylboronic acid is observed, consider using milder bases (e.g., K₃PO₄ instead of stronger bases), lower reaction temperatures, and shorter reaction times. The use of highly active catalysts (Protocol 2) is specifically designed to address this issue.[4][7]
-
Amino Group Reactivity: The amino group on the boronic acid is a potential site for side reactions. While often tolerated in Suzuki couplings, in some cases, protection of the amino group (e.g., as a Boc-carbamate) may be necessary to improve yields and purity.
-
Low Yields: If the reaction gives low yields, screen different palladium catalysts, ligands, bases, and solvents. The choice of ligand can be particularly critical for challenging couplings.
-
Purification: The polarity of the amino-containing biaryl product may require optimization of the eluent system during column chromatography for effective separation.
By following these protocols and considering the key variables, researchers can effectively utilize 5-amino-2,3-difluorophenylboronic acid for the synthesis of novel biaryl compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Substituted Aminophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of substituted aminophenylboronic acids. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are highlighted, offering versatile methods for the synthesis of key structural motifs in drug discovery and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. This reaction couples organoboron compounds, such as aminophenylboronic acids, with organic halides or triflates.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of substituted aminophenylboronic acids with various aryl halides.
Table 1: Suzuki-Miyaura Coupling of ortho-Aminophenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 8 | 78 |
| 3 | 4-Bromotoluene | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | Dioxane | 90 | 16 | 92 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | THF | 70 | 24 | 75 |
Table 2: Suzuki-Miyaura Coupling of meta-Aminophenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 95 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | K₃PO₄ (2) | Dioxane | 100 | 18 | 88 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | RuPhos (4) | CsF (2) | THF | 65 | 12 | 82 |
| 4 | 3-Bromobenzaldehyde | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 10 | 90 |
Table 3: Suzuki-Miyaura Coupling of para-Aminophenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | Toluene/H₂O | 90 | 4 | 96[1] |
| 2 | 1-Iodo-4-fluorobenzene | Pd/C (1.4) | - | K₂CO₃ (2) | DMF | 110 | 1.5 | 94[2] |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (2) | CataCXium A (4) | K₃PO₄ (2) | 2-MeTHF | 100 | 16 | 89[3] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 85 | 8 | 91 |
Experimental Protocol: Synthesis of 4'-Amino-4-methylbiphenyl
This protocol describes the synthesis of 4'-amino-4-methylbiphenyl via the Suzuki-Miyaura coupling of 4-aminophenylboronic acid and 4-bromotoluene.
Materials:
-
4-Aminophenylboronic acid (1.2 mmol)
-
4-Bromotoluene (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL, degassed)
-
Deionized Water (2 mL, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-aminophenylboronic acid, 4-bromotoluene, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add the degassed toluene and deionized water to the flask via syringe.
-
Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides and amines. In the context of this document, aminophenylboronic acids can act as the amine source.
Quantitative Data Summary
Table 4: Buchwald-Hartwig Amination with Substituted Aminophenylboronic Acids
| Entry | Aryl Halide | Amine Source | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Chloroanisole | 3-Aminophenylboronic acid | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu (2.2) | Toluene | 110 (reflux) | 16 | 65 | | 2 | 4-Bromotoluene | 4-Aminophenylboronic acid | (NHC)Pd(allyl)Cl (2) | - | LiHMDS (2.4) | Dioxane | 70 | 3 | 40[4] | | 3 | 1-Bromo-4-tert-butylbenzene | 2-Aminophenylboronic acid | Pd(OAc)₂ (1.5) | BrettPhos (3) | K₂CO₃ (2) | t-Amyl alcohol | 100 | 12 | 85 | | 4 | 2-Chloropyridine | 3-Aminophenylboronic acid | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | Dioxane | 100 | 24 | 72 |
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-aminophenylamine
This protocol outlines the synthesis of N-(4-methoxyphenyl)-3-aminophenylamine via the Buchwald-Hartwig amination of 4-chloroanisole with 3-aminophenylboronic acid.
Materials:
-
3-Aminophenylboronic acid (29.6 mmol, 1.0 equiv)
-
4-Chloroanisole (31.4 mmol, 1.05 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.131 mmol, 1 mol%)
-
Tri-tert-butylphosphonium Tetrafluoroborate (tBu₃P·HBF₄) (0.683 mmol, 2 mol%)
-
Sodium tert-Butoxide (NaOtBu) (66.0 mmol, 2.2 equiv)
-
Toluene (150 mL, degassed)
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a 3-necked 300 mL round-bottom flask, add 3-aminophenylboronic acid, 4-chloroanisole, and degassed toluene.
-
Add Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide to the flask.
-
Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction with dichloromethane (300 mL).
-
Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate gradient) to afford the desired product.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application of (5-Amino-2,3-difluorophenyl)boronic Acid Analogs in Kinase Inhibitor Synthesis: A Focus on Pan-RAF Inhibitors
Abstract:
This document provides detailed application notes and protocols for the synthesis of potent pan-RAF kinase inhibitors, using methodologies relevant to the incorporation of fluorinated aminophenoxy moieties. The synthesis of TAK-632, a notable pan-RAF inhibitor, serves as a primary example to illustrate these advanced synthetic strategies. While the originally queried (5-Amino-2,3-difluorophenyl)boronic acid is not a direct precursor, the synthesis of TAK-632 involves a structurally related 4-fluoro-3-aminophenoxy component, the incorporation of which is detailed herein. These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.
Introduction
The RAS-RAF-MEK-ERK signaling pathway is a critical cascade in cellular proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a hallmark of many human cancers, particularly melanoma.[4] This has spurred the development of targeted therapies aimed at inhibiting key kinases within this cascade, most notably the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF).
TAK-632 is a potent, orally bioavailable pan-RAF inhibitor that has demonstrated significant antitumor activity in preclinical models, including those resistant to first-generation BRAF inhibitors.[5][6][7] Its unique chemical architecture, featuring a substituted 1,3-benzothiazole core, provides a valuable template for the design of novel kinase inhibitors. This document outlines the synthetic approaches and biological evaluation of TAK-632, providing detailed protocols for key transformations.
Biological Activity of TAK-632
TAK-632 exhibits potent inhibitory activity against wild-type and mutant forms of BRAF and CRAF kinases. Its biological efficacy has been extensively characterized through in vitro kinase assays and cellular proliferation assays.
Table 1: In Vitro Kinase Inhibitory Activity of TAK-632
| Kinase Target | IC50 (nM) | Reference |
| CRAF | 1.4 | [5][6] |
| BRAF (V600E) | 2.4 | [5] |
| BRAF (wild-type) | 8.3 | [5][6] |
| pMEK (A375 cells) | 12 | [7] |
| pERK (A375 cells) | 16 | [8] |
| pMEK (HMVII cells) | 49 | [5][7] |
| pERK (HMVII cells) | 50 | [5][7] |
Table 2: Anti-proliferative Activity of TAK-632 in Cancer Cell Lines
| Cell Line | Genotype | GI50 (nM) | Reference |
| A375 | BRAF V600E | 66 | [7] |
| HMVII | NRAS Q61K / BRAF G469V | 200 | [7] |
| SK-MEL-2 | NRAS Q61L | 190-250 | [5] |
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to the nucleus, regulating gene expression and preventing apoptosis. TAK-632 acts by inhibiting RAF kinases, thereby blocking downstream signaling to MEK and ERK.
Caption: The RAF-MEK-ERK Signaling Pathway and the inhibitory action of TAK-632.
Experimental Protocols: Synthesis of a TAK-632 Analog
The following protocols describe a plausible synthetic route to a TAK-632 analog, based on established chemical transformations for the synthesis of substituted 1,3-benzothiazoles and related kinase inhibitors.
Caption: Synthetic workflow for a TAK-632 analog.
Protocol 1: Synthesis of 2-Amino-6-hydroxy-7-cyanobenzothiazole (Key Intermediate)
This protocol is based on the cyclization of a substituted aniline to form the benzothiazole core.
-
Materials:
-
2,3-dihydroxy-4-aminobenzonitrile
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite
-
Deionized water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,3-dihydroxy-4-aminobenzonitrile (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid (10 vol).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid (2 vol) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 vol).
-
Add a saturated solution of sodium bisulfite to quench any unreacted bromine until the orange color disappears.
-
Adjust the pH of the mixture to 7-8 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 vol).
-
Combine the organic layers, wash with brine (10 vol), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain 2-amino-6-hydroxy-7-cyanobenzothiazole.
-
Protocol 2: Ether Synthesis via Nucleophilic Aromatic Substitution
This step involves the coupling of the benzothiazole intermediate with a fluorinated nitroaromatic compound.
-
Materials:
-
2-Amino-6-hydroxy-7-cyanobenzothiazole (from Protocol 1)
-
1,4-Difluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 2-amino-6-hydroxy-7-cyanobenzothiazole (1.0 eq) in anhydrous DMF (15 vol), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,4-difluoro-2-nitrobenzene (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 vol).
-
Extract the aqueous layer with ethyl acetate (3 x 20 vol).
-
Combine the organic layers, wash with brine (10 vol), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield 2-amino-6-(4-fluoro-3-nitrophenoxy)-7-cyanobenzothiazole.
-
Protocol 3: Reduction of the Aromatic Nitro Group
This protocol describes the selective reduction of the nitro group to an amine in the presence of a nitrile.
-
Materials:
-
2-Amino-6-(4-fluoro-3-nitrophenoxy)-7-cyanobenzothiazole (from Protocol 2)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
In a round-bottom flask, suspend 2-amino-6-(4-fluoro-3-nitrophenoxy)-7-cyanobenzothiazole (1.0 eq) in ethanol (20 vol).
-
Add tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate (30 vol) and carefully add a saturated solution of sodium bicarbonate until the pH is ~8.
-
Filter the mixture through a pad of Celite to remove tin salts, washing the pad with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2 x 15 vol).
-
Combine the organic layers, wash with brine (10 vol), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain 6-(3-amino-4-fluorophenoxy)-2-amino-7-cyanobenzothiazole, which can be used in the next step without further purification.
-
Protocol 4: Selective N-Acylation of the Aminophenoxy Moiety
This protocol details the acylation of the newly formed aniline.
-
Materials:
-
6-(3-Amino-4-fluorophenoxy)-2-amino-7-cyanobenzothiazole (from Protocol 3)
-
2-(3-(Trifluoromethyl)phenyl)acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve 2-(3-(trifluoromethyl)phenyl)acetic acid (1.1 eq) in anhydrous DCM (10 vol).
-
Add DCC (1.1 eq) or EDC (1.1 eq) and a catalytic amount of DMAP to the solution and stir for 15 minutes at room temperature.
-
Add a solution of 6-(3-amino-4-fluorophenoxy)-2-amino-7-cyanobenzothiazole (1.0 eq) in anhydrous DCM (10 vol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with a saturated ammonium chloride solution, followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 5: Final Amide Bond Formation
This final step involves the acylation of the 2-amino group of the benzothiazole core.
-
Materials:
-
Product from Protocol 4
-
Cyclopropanecarbonyl chloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve the product from Protocol 4 (1.0 eq) in anhydrous DCM (15 vol).
-
Add pyridine (1.5 eq) or triethylamine (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add cyclopropanecarbonyl chloride (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the final TAK-632 analog.
-
Conclusion
The synthesis of complex kinase inhibitors like TAK-632 requires a multi-step approach involving key transformations such as benzothiazole formation, nucleophilic aromatic substitution, selective reduction, and multiple acylation steps. The protocols provided herein offer a comprehensive guide for researchers aiming to synthesize and evaluate novel pan-RAF inhibitors based on the TAK-632 scaffold. The potent biological activity of TAK-632 underscores the therapeutic potential of targeting the RAF-MEK-ERK pathway in cancers with aberrant signaling.
References
- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Carbon-Carbon Bond Formation Utilizing (5-Amino-2,3-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (5-Amino-2,3-difluorophenyl)boronic acid in palladium-catalyzed carbon-carbon bond formation reactions, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both an amino group and ortho- and meta-difluoro substitution presents unique considerations for reaction optimization to achieve high yields and purity.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. This compound is of particular interest in drug discovery due to the unique properties conferred by its substituents. The difluoro pattern can enhance metabolic stability and modulate the electronic properties of the resulting molecule, while the amino group provides a handle for further functionalization or can act as a key pharmacophoric element.
However, the electronic and steric properties of this boronic acid—the electron-donating amino group and the ortho-fluorine atom—can present challenges. These include potential catalyst inhibition by the amino group and a different reactivity profile compared to simpler arylboronic acids. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful coupling reaction. These application notes provide guidance on reaction conditions and detailed protocols to facilitate the use of this valuable synthetic intermediate.
Data Presentation: Optimized Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. These conditions are based on established protocols for similar electronically rich and sterically demanding boronic acids and should be optimized for each specific substrate combination.
| Coupling Partner (Example) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-90 |
| 2-Chloropyrimidine | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 110 | 16 | 60-80 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (9:1) | 80 | 8 | 85-95 |
| 3-Bromopyridine | [Pd(allyl)Cl]₂ (1) | cataCXium® A (2.5) | K₂CO₃ (2) | THF/H₂O (5:1) | 80 | 18 | 70-85 |
Experimental Protocols
The following are detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with inert gas three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Coupling with Heteroaryl Chlorides
This protocol is adapted for a microwave reactor and can be advantageous for less reactive heteroaryl chlorides, often leading to significantly reduced reaction times.
Materials:
-
This compound (1.5 equivalents)
-
Heteroaryl chloride (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave vial, add the heteroaryl chloride (0.5 mmol), this compound (0.75 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.025 mmol), and Cs₂CO₃ (1.5 mmol).
-
Add degassed toluene (4.5 mL) and degassed water (0.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 110 °C for 30-90 minutes with stirring.
-
Monitor the reaction for completion by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision tree for optimizing reaction conditions.
Application Notes and Protocols for (5-Amino-2,3-difluorophenyl)boronic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Amino-2,3-difluorophenyl)boronic acid is a key building block in modern medicinal chemistry, particularly in the synthesis of targeted therapeutics. The strategic incorporation of fluorine atoms onto the phenyl ring enhances metabolic stability and modulates the electronic properties of the molecule, making it an attractive intermediate for the development of potent and selective kinase inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on its application in the preparation of inhibitors of the PI3K/Akt signaling pathway.
Core Applications
The primary application of this compound in pharmaceutical development is its use as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction is instrumental in the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in kinase inhibitors.
Key Advantages:
-
Enhanced Potency and Selectivity: The difluoro substitution pattern can lead to favorable interactions within the ATP-binding pocket of kinases, enhancing inhibitor potency and selectivity.
-
Improved Pharmacokinetic Properties: The presence of fluorine can block sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life of the final drug compound.[2]
-
Versatile Synthetic Handle: The amino group provides a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Application Example: Synthesis of an Akt Kinase Inhibitor (AZD5363 Analog)
This compound is a potential key intermediate in the synthesis of potent pan-Akt inhibitors like Capivasertib (AZD5363). These inhibitors are crucial for targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[3][4]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] In many cancers, this pathway is constitutively active, promoting tumor progression. Akt is a central node in this pathway, and its inhibition is a key therapeutic strategy.[6]
Caption: PI3K/Akt signaling pathway and the point of inhibition by an Akt inhibitor.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable aryl or heteroaryl halide to form a key biaryl intermediate.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
-
This compound (1.2 equiv.)
-
Aryl or Heteroaryl Halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)
-
XPhos (0.1 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
-
To a dry reaction vessel, add this compound, the aryl halide, palladium(II) acetate, XPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl intermediate.
Quantitative Data
The following tables summarize the inhibitory activity of Capivasertib (AZD5363), a representative kinase inhibitor whose synthesis can involve intermediates derived from this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Capivasertib (AZD5363) [4]
| Kinase Target | IC₅₀ (nM) |
| Akt1 | 3 |
| Akt2 | 7 |
| Akt3 | 7 |
Table 2: Cellular Activity of Capivasertib (AZD5363) in Cancer Cell Lines [7]
| Cell Line | Cancer Type | Cellular Endpoint | IC₅₀ (µM) |
| LNCaP | Prostate Cancer | Inhibition of Akt Substrate Phos. | ~0.3 - 0.8 |
| BT474c | Breast Cancer | Inhibition of Akt Substrate Phos. | ~0.3 - 0.8 |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its unique electronic and steric properties, conferred by the difluoro and amino substitutions, make it an important tool for medicinal chemists aiming to develop next-generation targeted therapies. The provided protocols and data serve as a guide for researchers in the application of this important building block in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. WO2015181532A1 - Processes for the preparation of azd5363 and novel intermediate used therein - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 5-amino-2,3-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. The coupling of aryl halides with 5-amino-2,3-difluorophenylboronic acid is of significant interest as it introduces a unique structural moiety characterized by an electron-donating amino group and two electron-withdrawing fluorine atoms. This combination of substituents can profoundly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the difluorophenylamino motif is found in potent kinase inhibitors, such as those targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1][2]
These application notes provide a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with 5-amino-2,3-difluorophenylboronic acid, along with a summary of typical reaction conditions and relevant data from the literature for similar substrates.
General Reaction Scheme
Summary of Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For electron-rich boronic acids such as 5-amino-2,3-difluorophenylboronic acid, specific conditions are often required to achieve high yields and minimize side reactions.
| Component | Recommended Reagents and Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 1-5 mol%. For challenging couplings, higher loadings may be necessary. |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos), PPh₃, dppf | Bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective for coupling with electron-rich or sterically hindered boronic acids as they promote the formation of the active catalytic species.[3][4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. Generally, 2-3 equivalents of base are used. |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF/H₂O, Toluene/Ethanol/H₂O | A mixture of an organic solvent and water is commonly used. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step. Solvents should be degassed to prevent oxidation of the palladium catalyst. |
| Temperature | 80-110 °C | The reaction temperature is dependent on the reactivity of the substrates and the catalyst system used. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Workflow
Detailed Experimental Protocols
Protocol 1: General Procedure for Small-Scale Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with 5-amino-2,3-difluorophenylboronic acid. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
5-amino-2,3-difluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl bromide, 5-amino-2,3-difluorophenylboronic acid, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
In a separate vial, degas the 1,4-dioxane and water by bubbling an inert gas through the solvents for 15-20 minutes.
-
Add the degassed 1,4-dioxane and water to the reaction flask via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Example Protocol with a Buchwald Ligand for an Electron-Rich Aryl Bromide
This protocol is adapted for potentially more challenging couplings, such as those involving electron-rich or sterically hindered aryl halides, using a more active catalyst system.
Materials:
-
Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline) (1.0 mmol, 1.0 equiv)
-
5-amino-2,3-difluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (10 mL)
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, 5-amino-2,3-difluorophenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to a Schlenk tube.
-
Add the anhydrous, degassed 1,4-dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Representative Data for Suzuki-Miyaura Couplings of Related Substrates
The following table provides examples of Suzuki-Miyaura coupling reactions with structurally similar boronic acids to provide an indication of expected yields and conditions.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 3-Aminophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 100 | 2 | 92 |
| 4-Chloro-3-nitrotoluene | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | >95[5] |
| 4-Bromotoluene | 2,5-Difluorophenylboronic acid | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | >95[5] |
| 4-Bromoaniline | 2,4-Difluorophenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMF/H₂O | 100 | 6 | 94[6] |
Application in Drug Discovery: Inhibition of the PI3K/Akt/mTOR Pathway
The 5-amino-2,3-difluorophenyl-aryl motif is a key structural feature in some modern kinase inhibitors. These compounds often target signaling pathways that are crucial for cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[1][7] Dysregulation of this pathway is a hallmark of many cancers, making it an important target for therapeutic intervention. Dual PI3K/mTOR inhibitors, which can contain this structural motif, block the signaling cascade at two critical points, leading to a more potent anti-cancer effect.
Disclaimer
The experimental protocols provided are intended as a guide and may require optimization for specific substrates and laboratory conditions. All chemical reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Boronic Acid Protecting Group Strategies in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. However, the inherent reactivity and potential instability of the boronic acid moiety under various reaction conditions can limit their application in complex, multi-step syntheses.[1][2][3] Unprotected boronic acids can be prone to side reactions such as trimerization to form boroxines, protodeboronation, and oxidation, which can complicate purification and reduce yields.[1][2] To circumvent these challenges, a range of protecting groups have been developed to mask the boronic acid functionality, enabling its preservation through numerous synthetic transformations.[2][4]
These application notes provide a comprehensive overview of common boronic acid protecting group strategies, their stability profiles, and detailed protocols for their installation and removal. The strategic application of these protecting groups is highlighted through examples in multi-step synthesis, providing researchers with the necessary information to effectively utilize these tools in their synthetic endeavors.
Commonly Used Boronic Acid Protecting Groups
Several protecting groups have gained prominence for their reliability and versatility. The choice of a specific protecting group is dictated by its stability towards the reaction conditions in the synthetic sequence and the orthogonality of its deprotection conditions. The most widely employed protecting groups are pinacol esters, N-methyliminodiacetic acid (MIDA) esters, and 1,8-diaminonaphthalene (dan) amides.
Pinacol Esters
Pinacol boronate esters are among the most popular choices for protecting boronic acids.[1] They are generally stable to a wide range of reaction conditions, including chromatography, and can often participate directly in Suzuki-Miyaura couplings.[1][5]
N-Methyliminodiacetic Acid (MIDA) Esters
MIDA boronates offer exceptional stability across a broad spectrum of synthetic transformations, including strongly acidic and oxidizing conditions.[3] They are crystalline, air-stable solids that are readily purified by silica gel chromatography.[1][6] The MIDA group effectively shuts down the reactivity of the boronic acid in cross-coupling reactions, making it an ideal choice for iterative synthesis strategies.[6][7][8]
1,8-Diaminonaphthalene (dan) Amides
The diaminonaphthalene (dan) protecting group imparts significant stability to the boronic acid moiety.[1][2] The nitrogen atoms in the dan ligand donate electron density to the vacant p-orbital of the boron, reducing its Lewis acidity and reactivity.[1] This makes dan-protected boronic acids very stable under a wide range of conditions.[1]
Quantitative Data Summary
The following table summarizes the stability and common deprotection conditions for the most frequently used boronic acid protecting groups, along with typical yields for their removal.
| Protecting Group | Structure | Stability | Deprotection Conditions | Typical Yield (%) |
| Pinacol | Aryl/Alkyl-B(pin) | Stable to chromatography, mild acids/bases. Can be unstable to strong acids, bases, and some oxidizing/reducing agents. | 1. NaIO₄, THF/H₂O[9] 2. Acidic hydrolysis (e.g., HCl)[2] 3. Transesterification with diethanolamine followed by hydrolysis[10][11] 4. Conversion to trifluoroborate salt (KHF₂) followed by hydrolysis[12] | 69-99[10][11] |
| MIDA | Aryl/Alkyl-B(MIDA) | Exceptionally stable to a wide range of reagents, including strong acids (H₂SO₄/CrO₃), oxidants, and many anhydrous cross-coupling conditions.[3] Incompatible with hard nucleophiles like LiAlH₄ and TBAF.[3] | Mild aqueous base (e.g., 1M NaOH, NaHCO₃)[1][3][6] | >95[3] |
| dan | Aryl/Alkyl-B(dan) | Very stable under a wide range of conditions, including aqueous base.[1][2][13] | Acidic hydrolysis (e.g., HCl)[2] | 81 (for protection) |
Experimental Protocols
Protocol 1: Protection of a Boronic Acid with Pinacol
This protocol describes a general method for the formation of a pinacol boronate ester from a boronic acid.
Materials:
-
Boronic acid (1.0 equiv)
-
Pinacol (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Diethyl Ether)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the boronic acid, pinacol, and anhydrous solvent.
-
Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS. For less reactive boronic acids, heating may be required.
-
Upon completion, add a drying agent to remove the water formed during the reaction.
-
Stir for an additional 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude pinacol boronate ester.
-
Purify the product by silica gel chromatography or recrystallization as needed.
Reference adapted from general procedures.
Protocol 2: Protection of a Boronic Acid with N-Methyliminodiacetic Acid (MIDA)
This protocol outlines the synthesis of a MIDA boronate from a boronic acid using MIDA anhydride.[14]
Materials:
-
Boronic acid (1.0 equiv)
-
MIDA anhydride (2.5-5.0 equiv)[14]
-
Anhydrous solvent (e.g., Dioxane or THF)
-
Inert atmosphere (Argon)
Procedure:
-
In a flame-dried vial under an argon atmosphere, combine the boronic acid and MIDA anhydride.[14]
-
Add the anhydrous solvent and seal the vial.[15]
-
Heat the mixture at 70 °C with stirring for 24 hours.[15]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).[15]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[15]
-
The crude MIDA boronate can be purified by silica gel chromatography or trituration with diethyl ether.[15]
Protocol 3: Protection of a Boronic Acid with 1,8-Diaminonaphthalene (dan)
This protocol provides a method for the protection of a boronic acid using 1,8-diaminonaphthalene.
Materials:
-
Boronic acid (1.0 equiv)
-
1,8-Diaminonaphthalene (1.0-1.1 equiv)
-
Toluene
-
Inert atmosphere (optional)
Procedure:
-
To a reaction flask, add the boronic acid, 1,8-diaminonaphthalene, and toluene.
-
Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
The solid product often precipitates and can be collected by filtration under reduced pressure.
-
Wash the solid with cold toluene to afford the purified dan-protected boronic acid.
Protocol 4: Deprotection of a Pinacol Boronate Ester using Sodium Periodate
This oxidative cleavage method is a common way to deprotect pinacol boronate esters.[9]
Materials:
-
Pinacol boronate ester (1.0 equiv)
-
Sodium periodate (NaIO₄) (4.0 equiv)
-
THF/Water (e.g., 1:1 mixture)
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
Dissolve the pinacol boronate ester in a mixture of THF and water.
-
Add sodium periodate portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting boronic acid can be purified if necessary, often by recrystallization or careful chromatography on silica gel treated with boric acid.[2]
Protocol 5: Deprotection of a MIDA Boronate Ester
The deprotection of MIDA boronates is typically straightforward and occurs under mild basic conditions.[6]
Materials:
-
MIDA boronate ester (1.0 equiv)
-
Aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)
-
Solvent (e.g., THF or Methanol)
-
Acid for neutralization (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Dissolve the MIDA boronate ester in a suitable solvent (e.g., THF).
-
Add the aqueous base and stir vigorously at room temperature. The reaction is often complete within 10 minutes to a few hours.[1][3]
-
Monitor the reaction by TLC.
-
Upon completion, acidify the mixture to pH ~7 with dilute acid.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the boronic acid.
Protocol 6: Deprotection of a dan-Protected Boronic Acid
The dan group is typically removed under acidic conditions.[2]
Materials:
-
dan-protected boronic acid (1.0 equiv)
-
Aqueous acid (e.g., 1 M HCl)
-
Organic solvent (e.g., Diethyl Ether or Dichloromethane)
Procedure:
-
Suspend the dan-protected boronic acid in an organic solvent.
-
Add the aqueous acid and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, separate the layers.
-
The diaminonaphthalene byproduct will be in the aqueous layer as its hydrochloride salt.[2]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the boronic acid.
Strategic Applications in Multi-Step Synthesis
The strategic use of boronic acid protecting groups is crucial for the successful synthesis of complex molecules. The choice of protecting group allows for the chemoselective manipulation of other functional groups in the presence of a masked boronic acid.
Iterative Cross-Coupling using MIDA Boronates
A powerful demonstration of boronic acid protection is the iterative cross-coupling (ICC) strategy developed by Burke and co-workers.[7][8] This approach utilizes bifunctional building blocks containing a halide and a MIDA-protected boronic acid. The MIDA group renders the boronate unreactive towards Suzuki-Miyaura coupling, allowing for the selective reaction of the halide. Subsequent deprotection of the MIDA group unmasks the boronic acid for the next coupling reaction. This cycle of coupling and deprotection enables the modular and efficient synthesis of complex structures, as exemplified in the total synthesis of (+)-crocacin C.[1][4]
Visualizations
Caption: General workflow for using a boronic acid protecting group in multi-step synthesis.
Caption: Decision tree for selecting a suitable boronic acid protecting group.
Caption: Iterative cross-coupling strategy using a MIDA-protected boronic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. nbinno.com [nbinno.com]
- 6. MIDA Boronates [sigmaaldrich.com]
- 7. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grillolabuc.com [grillolabuc.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for Catalyst and Base Selection in Suzuki Reactions with Electron-Rich Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting the optimal catalyst and base for Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids. The protocols and data presented are intended to facilitate the efficient synthesis of biaryl compounds, which are crucial intermediates in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for carbon-carbon bond formation. However, reactions involving electron-rich boronic acids can present challenges, including slower reaction rates and a higher propensity for side reactions such as protodeboronation. The judicious selection of the palladium catalyst, its associated ligand, and the base is critical to overcoming these challenges and achieving high yields. Electron-donating groups on the boronic acid partner generally enhance the reaction rate, but a well-chosen catalytic system is paramount for an efficient transformation.
Key Considerations for Catalyst and Base Selection
Catalyst Selection: The choice of the palladium source and, more importantly, the phosphine ligand is crucial. For electron-rich boronic acids, bulky and electron-rich ligands are often preferred as they promote the reductive elimination step and stabilize the active catalytic species.
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ and Pd₂(dba)₃ require an external phosphine ligand.
-
Phosphine Ligands: Buchwald-type biarylphosphine ligands such as SPhos and XPhos are highly effective for challenging couplings, including those with electron-rich substrates.[1] Simple trialkylphosphines like P(t-Bu)₃ can also be very effective.[2]
Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid. The strength and nature of the base can significantly impact the reaction yield.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases in Suzuki reactions.[3] For electron-rich boronic acids, stronger inorganic bases like K₃PO₄ and Cs₂CO₃ often lead to higher yields.
-
Organic Bases: While less common for this specific application, organic bases can be used in certain contexts.
-
Fluoride Sources: Bases like KF can be effective, particularly when dealing with base-sensitive functional groups, as they activate the boronic acid without creating a strongly basic environment.[2]
Comparative Data for Catalyst and Base Selection
The following tables summarize the performance of various catalyst and base combinations in the Suzuki-Miyaura coupling of representative electron-rich boronic acids.
Table 1: Comparison of Bases for the Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-Bromoanisole
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 75 |
Table 2: Comparison of Palladium Catalysts for the Suzuki Coupling of 4-(Diphenylamino)benzeneboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
Data compiled from a study on 4-(diphenylamino)benzeneboronic acid and its analogs for illustrative purposes.[1]
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction with electron-rich boronic acids. These protocols can be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Rich Boronic Acid with an Aryl Bromide using Pd(PPh₃)₄
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Electron-rich boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, the electron-rich boronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and deionized water via syringe.
-
Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand Precatalyst
Materials:
-
Aryl chloride or bromide (1.0 mmol, 1.0 equiv)
-
Electron-rich boronic acid (e.g., 2,6-dimethoxyphenylboronic acid) (1.5 mmol, 1.5 equiv)
-
SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried reaction vial equipped with a magnetic stir bar, combine the aryl halide, the electron-rich boronic acid, the SPhos Pd G2 precatalyst, and the finely powdered K₃PO₄.
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Add the degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 1-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
The following diagrams illustrate the key processes and decision-making involved in Suzuki-Miyaura reactions with electron-rich boronic acids.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with (5-Amino-2,3-difluorophenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals in drug development utilizing (5-Amino-2,3-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this reagent, stemming from both electron-withdrawing fluorine atoms and an electron-donating amino group, can present specific challenges. This guide offers structured advice to overcome common obstacles and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common causes?
Low yields with this substrate are often attributed to a combination of factors related to its electronic nature and stability. The primary culprits include:
-
Protodeboronation: The electron-withdrawing fluorine atoms make the boronic acid susceptible to cleavage of the carbon-boron bond, where it is replaced by a hydrogen atom. This side reaction is often accelerated by the basic and aqueous conditions typical of Suzuki couplings.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the amino group can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
-
Homocoupling: Self-coupling of the boronic acid to form a symmetrical biaryl impurity can occur, consuming the starting material. This is often exacerbated by the presence of oxygen.
-
Slow Transmetalation: The electron-withdrawing nature of the difluorinated ring can slow down the crucial transmetalation step in the catalytic cycle.
Q2: What are the initial steps I should take to troubleshoot a low-yield reaction?
When encountering a low yield, a systematic approach to troubleshooting is recommended. Start by verifying the integrity of your reagents and the reaction setup:
-
Reagent Quality:
-
Boronic Acid: Confirm the purity of your this compound. Consider that boronic acids can degrade over time.
-
Aryl Halide: Ensure the purity of your coupling partner.
-
Catalyst and Ligand: Use a fresh, active palladium catalyst and ligand. Some catalysts are sensitive to air and moisture.
-
Solvent: Ensure your solvents are anhydrous (if required by the protocol) and properly degassed to remove oxygen.
-
-
Inert Atmosphere: Meticulously ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-driven side reactions like homocoupling.
-
Reaction Monitoring: Track the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine if the starting materials are being consumed and to identify the formation of byproducts.
Q3: How can I mitigate protodeboronation of this compound?
Given its electron-deficient nature, minimizing protodeboronation is critical. Consider the following strategies:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Consider screening milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).
-
Anhydrous Conditions: Where possible, using anhydrous solvents can reduce the rate of protodeboronation.
-
Faster Reaction Times: Employing a more active catalyst system that promotes a faster Suzuki coupling can allow the desired reaction to outcompete the slower protodeboronation.
-
Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can be an effective strategy. These derivatives often exhibit greater stability and can release the active boronic acid slowly under the reaction conditions.
Q4: The amino group seems to be interfering with the reaction. What can I do?
The amino group can indeed be problematic. Here are two primary approaches to address this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos). These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the amino group to the palladium center.
-
N-Protection: Protecting the amino group, for instance as a tert-butoxycarbonyl (Boc) carbamate, can prevent its interference. The Boc group can be removed after the coupling reaction. This strategy has been shown to significantly improve yields in similar systems.[1]
Troubleshooting Guide
Below is a workflow to guide you through troubleshooting a low-yield Suzuki coupling reaction with this compound.
Caption: A workflow diagram for troubleshooting low yields.
Data Presentation
The following tables summarize reaction conditions from the literature for Suzuki couplings of related aminophenylboronic acids and difluorophenylboronic acids, providing a baseline for optimization.
Table 1: Comparison of Bases in Suzuki Coupling of Aryl Halides with Phenylboronic Acids
| Base | Aryl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Na₂CO₃ | Aryl Iodide | Pd-Cu-Ni NPs | EtOH/H₂O (3:1) | RT | 98 | [2] |
| K₂CO₃ | Aryl Iodide | Pd-Cu-Ni NPs | EtOH/H₂O (3:1) | RT | 95 | [2] |
| K₃PO₄ | Aryl Iodide | Pd-Cu-Ni NPs | EtOH/H₂O (3:1) | RT | 92 | [2] |
| NaOH | Aryl Iodide | Pd-Cu-Ni NPs | EtOH/H₂O (3:1) | RT | 88 | [2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Catalyst and Ligand Performance for Suzuki Coupling of 2,5-Difluorophenylboronic Acid
| Aryl Halide | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 96 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 94 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 | 89 |
Note: This data is for 2,5-difluorophenylboronic acid and serves as a starting point for optimization with the 5-amino analogue.
Experimental Protocols
The following are detailed experimental protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure for Suzuki Coupling with an Unprotected Amino Group
This protocol is adapted from procedures for the coupling of unprotected anilines and is a good starting point.[3]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos or SPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 10:1)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst and the ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Protection of this compound
This protocol describes the protection of the amino group, which can enhance reaction yields by preventing catalyst inhibition.
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv)
-
Base (e.g., Triethylamine or Sodium bicarbonate)
-
Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the base to the solution.
-
Slowly add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, perform an appropriate aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the N-Boc protected boronic acid, typically by crystallization or chromatography.
Protocol 3: N-Boc Deprotection
After a successful Suzuki coupling, the Boc group can be removed.
Materials:
-
N-Boc protected biaryl product
-
Acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane)
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the N-Boc protected compound in the solvent.
-
Add the acid (e.g., 20% TFA in DCM) to the solution.
-
Stir the reaction at room temperature. The reaction is typically fast.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected amine product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the final product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
N-Boc Protection and Deprotection Workflow
Caption: Workflow for Suzuki coupling using an N-Boc protection strategy.
References
Preventing protodeboronation of ortho-fluorinated phenylboronic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of ortho-fluorinated phenylboronic acids during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with ortho-fluorinated phenylboronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of a deboronated byproduct.[1][2] This reduces the yield of the desired coupled product. Ortho-fluorinated phenylboronic acids can be particularly susceptible to this reaction due to the electronic effects of the fluorine atom, which can increase the acidity of the boronic acid and influence the stability of key intermediates in both the desired coupling reaction and the undesired protodeboronation pathway.[3]
Q2: What are the primary factors that promote protodeboronation?
A2: The primary factors that promote protodeboronation include:
-
High pH: Basic conditions, often required for Suzuki-Miyaura coupling, can accelerate protodeboronation by forming a more reactive boronate anion.[1][4]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.[5][6]
-
Presence of Water: Aqueous conditions can facilitate the protonolysis of the C-B bond.[1]
-
Choice of Base: Strong bases can lead to a higher pH, thus promoting protodeboronation.[2]
-
Prolonged Reaction Times: Extended reaction times increase the exposure of the boronic acid to conditions that favor protodeboronation.
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: Protodeboronation can be detected by monitoring the reaction mixture using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a new, less polar spot corresponding to the protodeboronated byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Identification of the mass of the deboronated product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of signals corresponding to the aromatic protons of the byproduct in ¹H NMR and the disappearance of the boronic acid signal.[4][8] ¹⁹F NMR can also be a sensitive tool for monitoring the fate of the fluorinated aryl group.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired coupled product and significant amount of protodeboronated byproduct. | High reaction pH due to a strong base. | Use a weaker base such as cesium fluoride (CsF) or potassium acetate (KOAc) instead of strong hydroxides or carbonates.[2] |
| High reaction temperature. | Lower the reaction temperature and monitor the reaction progress over a longer period.[6][9] | |
| Presence of excess water. | Use anhydrous solvents and ensure all reagents are dry. If aqueous conditions are necessary, minimize the amount of water. | |
| Inefficient catalyst system. | Employ a highly active palladium catalyst and ligand system to accelerate the desired Suzuki coupling, making it outcompete the slower protodeboronation.[2] | |
| Reaction is sluggish at lower temperatures, and increasing the temperature leads to protodeboronation. | The boronic acid is inherently unstable under the reaction conditions. | Convert the ortho-fluorinated phenylboronic acid to a more stable derivative, such as a pinacol boronate ester, MIDA boronate ester, or an organotrifluoroborate.[1][2] These act as "slow-release" sources of the boronic acid. |
| Protodeboronation occurs even with milder bases and lower temperatures. | The choice of solvent is not optimal. | For Cu-mediated fluorination reactions, which can also suffer from protodeboronation, switching to a solvent like t-BuOH and avoiding strong donor ligands like acetonitrile has been shown to minimize this side reaction.[5][6] This principle may be applicable to other cross-coupling reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with an ortho-Fluorinated Phenylboronic Acid to Minimize Protodeboronation
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling reaction. The specific conditions may need to be adjusted for different substrates.
Materials:
-
Aryl halide (1.0 equivalent)
-
ortho-Fluorinated phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, the ortho-fluorinated phenylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system to the reaction vessel.
-
Stir the reaction mixture vigorously at a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanisms for acid- and base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for preventing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Aminophenylboronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for aminophenylboronic acids, with a primary focus on their application in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a Suzuki-Miyaura coupling reaction involving an aminophenylboronic acid?
A1: The success of a Suzuki-Miyaura coupling with aminophenylboronic acids hinges on the careful control of several parameters. The most critical include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The inherent stability of the specific aminophenylboronic acid and the potential for side reactions like protodeboronation must also be considered.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a common undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This leads to the formation of an aniline byproduct and reduces the yield of the desired coupled product. Several factors can promote protodeboronation, including the presence of water, certain bases, and elevated temperatures.[2]
To minimize protodeboronation, consider the following strategies:
-
Use anhydrous conditions: Employing dry solvents and reagents can significantly reduce this side reaction.[2]
-
Careful base selection: Weaker or non-aqueous bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are often preferred over strong aqueous bases.[2]
-
Lower reaction temperature: Running the reaction at the lowest effective temperature can help suppress protodeboronation.[2][3]
-
Use of protected boronic acids: Derivatives like MIDA boronates or organotrifluoroborates can provide a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[1]
Q3: How does the position of the amino group on the phenylboronic acid affect its reactivity and stability?
A3: The position of the amino group (ortho, meta, or para) can influence the electronic properties and stability of the aminophenylboronic acid. The amino group is electron-donating, which can affect the transmetalation step in the Suzuki-Miyaura catalytic cycle. Additionally, ortho-substituted aminophenylboronic acids can sometimes chelate to the metal center, which may impact catalyst activity. While detailed comparative studies are often substrate-specific, it is a factor to consider during optimization.
Q4: Can I use aminophenylboronic acids in other cross-coupling reactions besides Suzuki-Miyaura?
A4: Yes, while most commonly used in Suzuki-Miyaura coupling, aminophenylboronic acids can potentially participate in other cross-coupling reactions. For instance, the Chan-Lam coupling reaction involves the formation of a carbon-nitrogen or carbon-oxygen bond from a boronic acid and an amine or alcohol, respectively.[4]
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution | Rationale |
| Catalyst Inactivity/Poisoning | 1. Screen different palladium catalysts and ligands. Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos.[5][6] 2. Ensure an inert atmosphere. Oxygen can deactivate the palladium catalyst.[7] Degas the reaction mixture thoroughly. | The choice of catalyst and ligand is crucial and substrate-dependent. Bulky, electron-rich ligands can facilitate oxidative addition and reductive elimination, which can be rate-limiting steps.[6] |
| Inappropriate Base | 1. Screen various bases. Common bases for Suzuki coupling include K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.[5][8] 2. Ensure the base is fresh and anhydrous. | The base is required to activate the boronic acid for transmetalation.[8] The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Poor Solvent Choice | 1. Try different solvent systems. Common solvents include toluene, dioxane, DMF, and THF, often with the addition of water.[9][10] 2. Ensure adequate solubility of all reactants. | The solvent affects the solubility of reactants and the stability of intermediates in the catalytic cycle.[11][12] |
| Protodeboronation of Starting Material | 1. Implement strategies to minimize protodeboronation (see FAQ Q2).[1][2] 2. Check the purity of the aminophenylboronic acid before starting the reaction. | If the aminophenylboronic acid is degrading before it can couple, the yield will be low. |
| Low Reaction Temperature | Increase the reaction temperature. Common temperatures for Suzuki couplings range from 80-120 °C.[9][13] | Many Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. |
Problem 2: Formation of Significant Byproducts
| Byproduct Observed | Possible Cause | Suggested Solution |
| Homocoupling of the Aryl Halide | Inefficient transmetalation or premature reductive elimination. | 1. Optimize the base and solvent. 2. Increase the amount of aminophenylboronic acid slightly (e.g., 1.2-1.5 equivalents). |
| Aniline (from Protodeboronation) | See FAQ Q2. | Implement strategies to minimize protodeboronation. [1][2] |
| Phenol (from Oxidation of Boronic Acid) | Presence of oxidizing agents or harsh reaction conditions. | 1. Ensure the reaction is run under an inert atmosphere. 2. Consider using milder reaction conditions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Aminophenylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, aminophenylboronic acid, and base.
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
How to avoid homocoupling of (5-Amino-2,3-difluorophenyl)boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling experiments, with a specific focus on mitigating homocoupling of (5-Amino-2,3-difluorophenyl)boronic acid.
Understanding and Preventing Homocoupling of this compound
This compound presents a unique challenge in Suzuki-Miyaura cross-coupling reactions. The presence of both an electron-donating amino group and electron-withdrawing fluorine atoms can influence the reaction's outcome, potentially leading to undesired homocoupling. This guide provides detailed strategies and protocols to minimize this side reaction and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 5,5'-diamino-2,2',3,3'-tetrafluorobiphenyl. This is undesirable as it consumes the starting material, reduces the yield of the intended product, and can complicate purification due to the similar nature of the byproduct.
Q2: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?
A2: There are two main pathways that lead to the homocoupling of boronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous degassing of the reaction mixture is crucial to suppress this pathway.[1]
-
Pd(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, it can directly react with the boronic acid to form the homocoupled product during its reduction to the active Pd(0) species.[1]
Q3: How do the amino and fluoro substituents on this compound affect its tendency to homocouple?
A3: The electronic properties of the substituents on the phenylboronic acid play a significant role. The electron-donating amino group can increase the nucleophilicity of the boronic acid, potentially accelerating the desired transmetalation step but also possibly increasing its susceptibility to oxidative side reactions that can lead to homocoupling. Conversely, the electron-withdrawing fluorine atoms can decrease the nucleophilicity. This complex electronic profile requires careful optimization of reaction conditions to favor the cross-coupling pathway.
Q4: Can the amino group of this compound interfere with the catalyst?
A4: Yes, the lone pair of electrons on the amino group can coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, slowing down or even halting the catalytic cycle.[2] Using bulky ligands on the palladium catalyst can help to mitigate this issue by sterically hindering the coordination of the amino group.
Q5: Is it necessary to protect the amino group on this compound before the coupling reaction?
A5: While not always necessary, protecting the amino group is a viable strategy to prevent catalyst inhibition and potential side reactions.[3][4] Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal. However, optimizing the reaction conditions with the unprotected amine is often preferred to avoid additional synthetic steps.
Troubleshooting Guide: Minimizing Homocoupling
This guide provides a systematic approach to troubleshoot and minimize the homocoupling of this compound in your Suzuki-Miyaura cross-coupling reactions.
Diagram: Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Detailed Troubleshooting Steps:
-
Ensure Rigorous Exclusion of Oxygen:
-
Problem: Oxygen in the reaction mixture is a primary culprit for homocoupling.[1]
-
Solution: Before adding the catalyst, thoroughly degas the solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes or by performing several freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Optimize the Catalyst System:
-
Problem: The choice of palladium source and ligand is critical. Pd(II) precatalysts can promote homocoupling during their initial reduction to Pd(0).[1] The amino group of your substrate can also inhibit the catalyst.[2]
-
Solution:
-
Palladium Source: Consider using a Pd(0) source like Pd(PPh₃)₄ directly. If using a Pd(II) precatalyst, ensure conditions are optimized for its rapid reduction.
-
Ligands: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are often effective in promoting the desired cross-coupling and minimizing side reactions, especially with challenging substrates like those containing amino groups.[5]
-
-
-
Select the Appropriate Base:
-
Problem: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] However, a base that is too strong or used in excess can promote side reactions.
-
Solution: Screen a variety of bases. While strong inorganic bases like K₃PO₄ are often used, milder bases such as K₂CO₃ or Cs₂CO₃ may be sufficient and can reduce the incidence of homocoupling.[8] The choice of base is often solvent-dependent and may require empirical optimization.
-
-
Adjust Reaction Conditions (Solvent and Temperature):
-
Problem: The reaction environment can significantly influence the rates of the desired cross-coupling versus the undesired homocoupling.
-
Solution:
-
Solvent: Aprotic solvents like 1,4-dioxane, toluene, or THF are commonly used. Sometimes, a mixture of an organic solvent with water is employed, but for substrates prone to protodeboronation, anhydrous conditions may be preferable.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions. If homocoupling is significant, try running the reaction at a lower temperature for a longer period.
-
-
-
Consider Protection of the Amino Group:
-
Problem: If catalyst inhibition by the amino group is suspected to be a major issue, protecting it can be an effective strategy.[3][4]
-
Solution: Convert the amino group to a less coordinating functional group, such as an amide (e.g., by acetylation) or a carbamate (e.g., using Boc anhydride). The protecting group can be removed in a subsequent step.
-
Data Presentation: Reaction Conditions and Outcomes
The following tables summarize typical reaction conditions and their impact on the yield of the cross-coupled product versus the homocoupling byproduct for structurally related boronic acids. This data can serve as a starting point for optimizing your reaction with this compound.
Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (Cross-coupling) | Yield (Homocoupling) |
| 3-Aminophenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High | Low |
| 3-Aminophenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | Moderate | Moderate |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | RT | >95% | Not reported |
| 2,5-Difluorophenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | THF/H₂O | 40 | 89% | Not reported |
Data compiled from various sources and intended for illustrative purposes. Actual yields are substrate-dependent.
Table 2: Influence of Base and Solvent on Homocoupling
| Boronic Acid | Base | Solvent | Temperature (°C) | Homocoupling Observation |
| Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | Low to Moderate |
| Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | Low |
| Phenylboronic acid | Et₃N | Toluene | 110 | Can be significant |
| Phenylboronic acid | Cs₂CO₃ | THF | 65 | Low |
General trends observed in Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using a Buchwald Ligand
This protocol is a starting point and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
In a separate vial, under an inert atmosphere, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Protection of the Amino Group (Acetylation)
Materials:
-
This compound (1.0 equivalent)
-
Acetic anhydride (1.1 equivalents)
-
Pyridine or triethylamine (1.2 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine).
-
Add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-acetylated boronic acid, which can be used in the Suzuki-Miyaura coupling reaction following a protocol similar to Protocol 1. The acetyl group can be removed later under acidic or basic conditions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Aminoboronic Acids in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminoboronic acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving these versatile compounds. Here, you will find detailed information on degradation pathways, stabilization strategies, experimental protocols, and data-driven insights to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which aminoboronic acids degrade in solution?
A1: Aminoboronic acids are susceptible to degradation through two main pathways:
-
Oxidative Degradation: The carbon-boron bond is prone to oxidation, which can be initiated by reactive oxygen species. This process can lead to the cleavage of the boronic acid moiety and the formation of various byproducts. For instance, the peptide boronic acid derivative 2-Pyz-(CO)-Phe-Leu-B(OH)2 has been shown to undergo oxidative cleavage of the boronic acid group to give an alcohol.[1]
-
Hydrolysis: The boronic acid group can undergo hydrolysis, particularly under certain pH conditions. This can lead to the formation of boric acid and the corresponding amine.[2] The stability of aminoboronic acids is significantly influenced by the pH of the solution.
Caption: Degradation pathways of aminoboronic acids.
Q2: How can I improve the stability of my aminoboronic acid in solution?
A2: Several strategies can be employed to enhance the stability of aminoboronic acids in solution:
-
Formation of Boronate Esters: Converting the boronic acid to a boronate ester is a widely used and effective method. Cyclic esters formed with diols are particularly common.
-
Pinacol Esters: These are popular protecting groups that offer good stability for purification but are reactive enough for subsequent reactions.[3]
-
MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are exceptionally stable, often crystalline solids that can be purified by chromatography and stored at room temperature without degradation.[4] They are unreactive under anhydrous cross-coupling conditions and can be deprotected under mild aqueous basic conditions.[4]
-
-
pH Control: The stability of aminoboronic acids is highly pH-dependent. Maintaining an optimal pH can significantly slow down degradation. For example, bortezomib solutions have shown stability for extended periods at a pH of around 5.4.[5]
-
Temperature Control: Storing aminoboronic acid solutions at lower temperatures, such as refrigeration (2-8°C), can significantly reduce the rate of degradation. Bortezomib solutions are stable for longer periods when refrigerated.[6][7]
-
Protection from Light: Some aminoboronic acids are light-sensitive. Storing solutions in amber vials or otherwise protecting them from light can prevent photolytic degradation.[6]
-
Lyophilization: Freeze-drying can be an effective strategy to improve the long-term stability of aminoboronic acids, especially for peptide boronic acids, by removing water and immobilizing the compound in a solid matrix.[8][9]
Caption: Strategies to improve aminoboronic acid stability.
Q3: Which boronate ester is better for stability: Pinacol or MIDA?
A3: Both pinacol and MIDA esters enhance the stability of aminoboronic acids, but MIDA boronates generally offer superior stability.
-
Pinacol esters are more stable than the free boronic acids but can be susceptible to hydrolysis, especially during purification on silica gel.[4]
-
MIDA boronates are exceptionally stable due to the tetracoordinate, sp3-hybridized boron center.[4] They are typically crystalline solids that are stable to chromatographic purification and long-term storage at room temperature.[4] The key advantage of MIDA boronates is their ability to act as a protecting group that can be removed under specific, mild conditions, allowing for a "slow-release" of the active boronic acid when needed.[4]
Quantitative Stability Data
The stability of aminoboronic acids is highly dependent on the specific compound, its formulation, and storage conditions. The following table summarizes stability data for Bortezomib, a well-studied aminoboronic acid derivative.
| Compound | Concentration & Solvent | Storage Condition | Stability | Reference |
| Bortezomib | 2.5 mg/mL in 0.9% NaCl | 5 ± 3°C, protected from light (in vials and syringes) | Stable for 7 days | [5] |
| Bortezomib | 2.5 mg/mL in 0.9% NaCl | 20–30°C, protected from light | Stable for 24 hours | [5] |
| Bortezomib | 1 mg/mL in 0.9% NaCl | 5°C, protected from light (in vials and syringes) | Stable for 5 days | [6] |
| Bortezomib | 1 mg/mL in 0.9% NaCl | 22°C, exposed to light | Degrades, >95% remains for 3 days | [6] |
| Bortezomib | 1 mg/mL in 0.9% NaCl | 60°C, protected from light | Degrades, >95% remains for 2 days | [6] |
| Bortezomib | 2.5 mg/mL in punctured vials and syringes | Room temperature, protected from light | Stable for up to 84 days | [7] |
| Bortezomib | 1 mg/mL in 0.9% NaCl | Refrigerated, protected from light | Stable for 84 days | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of an Aminoboronic Acid
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of an aminoboronic acid under various stress conditions, as recommended by ICH guidelines.[9][10]
Objective: To identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.
Materials:
-
Aminoboronic acid sample
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable buffer components for HPLC
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the aminoboronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 N HCl and/or gentle heating (e.g., 60°C).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. If no degradation is observed, repeat with 1 N NaOH and/or gentle heating.
-
Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for a set time.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 70°C) for a set time.
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of the parent compound.
-
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method for Aminoboronic Acids
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for the analysis of aminoboronic acids and their degradation products.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An in-line mass spectrometer is highly recommended for peak identification.
Chromatographic Conditions:
-
Column: A C18 column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the aminoboronic acid has maximum absorbance, and also collect PDA data to assess peak purity.
-
Injection Volume: 10 µL.
Procedure:
-
System Suitability: Before running samples, perform a system suitability test to ensure the performance of the HPLC system. This may include injecting a standard solution to check for retention time, peak area reproducibility, and theoretical plates.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the initial mobile phase composition.
-
Analysis: Inject the samples onto the HPLC system and collect the chromatograms.
-
Method Optimization: If co-elution of the parent peak with any degradation products is observed, the method needs to be optimized. This can involve changing the gradient slope, the organic modifier (e.g., methanol instead of acetonitrile), the pH of the mobile phase (if the column allows), or the column chemistry. The goal is to achieve baseline separation of all significant peaks.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of the aminoboronic acid in solution. | - Unfavorable pH. - Presence of oxidizing agents. - Elevated temperature. - Exposure to light. | - Adjust the pH of the solution to a more stable range (typically acidic to neutral). - Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon). - Store solutions at refrigerated temperatures (2-8°C). - Protect solutions from light using amber vials or by wrapping containers in foil. |
| Poor peak shape (tailing) in HPLC analysis. | - Secondary interactions with free silanol groups on the column. - Inappropriate mobile phase pH. - Column overload. | - Use a highly deactivated (end-capped) column. - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. - Reduce the sample concentration or injection volume. |
| Inconsistent results between replicate injections. | - On-column degradation. - Instability of the sample in the autosampler. | - Use a faster gradient or a shorter column to reduce the analysis time. - Ensure the sample diluent is compatible with the mobile phase and does not promote degradation. - Use a cooled autosampler. |
| Formation of unexpected impurities during storage. | - Hydrolysis of boronate esters. - Formation of boroxines (cyclic anhydrides of boronic acids). | - For boronate esters, store under anhydrous conditions. - For free boronic acids, consider lyophilization for long-term storage as a solid. |
| Difficulty in dissolving lyophilized aminoboronic acid powder. | - Aggregation during lyophilization. | - Optimize the lyophilization cycle, potentially including the use of cryoprotectants or bulking agents such as sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol).[11] |
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of bortezomib 1-mg/mL solution in plastic syringe and glass vial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical stability of Bortezomib Accord 2.5 mg/mL and diluted 1 mg/mL intravenous injection solution in punctured original vials and polypropylene syringes - GaBIJ [gabi-journal.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. sgs.com [sgs.com]
- 11. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with Aminophenylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions involving aminophenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with aminophenylboronic acid is resulting in low to no yield. What are the primary causes related to catalyst deactivation?
A1: Low or no product yield in Suzuki-Miyaura reactions with aminophenylboronic acids can often be attributed to several catalyst deactivation pathways:
-
Catalyst Poisoning by the Amino Group: The primary amino group on the boronic acid can act as a Lewis base and coordinate to the palladium catalyst. This coordination can form an inactive complex, effectively "poisoning" the catalyst and halting the catalytic cycle. Substrates containing primary amine groups are often identified as poor coupling partners for this reason.[1]
-
Formation of Palladium Black: The precipitation of a black solid is a visual indicator of catalyst agglomeration into an inactive form known as palladium black. This can be triggered by high temperatures, impurities, or inadequate ligand protection of the palladium center.
-
Oxygen-Induced Deactivation: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. Oxygen can also promote the unwanted homocoupling of the boronic acid, consuming the starting material.[2][3]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation or other degradation pathways, especially at elevated temperatures.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond of the aminophenylboronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming the starting material without forming the desired product. This can be exacerbated by the presence of water or strong bases.
Q2: How can I visually identify catalyst deactivation during my experiment?
A2: A key visual cue is a change in the reaction mixture's color to black, which suggests the precipitation of inactive palladium black. Additionally, if reaction monitoring by TLC or LC-MS shows that the starting materials are no longer being consumed before the reaction is complete, it strongly indicates a stalled reaction due to catalyst deactivation.
Q3: Can the position of the amino group on the phenylboronic acid (ortho, meta, para) affect catalyst deactivation?
A3: Yes, the position of the amino group can influence the extent of catalyst deactivation. An ortho-amino group is in closer proximity to the boronic acid moiety, which can facilitate intramolecular coordination to the palladium center after transmetalation, potentially leading to a more stable, inactive complex. Meta and para isomers may have a reduced poisoning effect due to greater steric hindrance for intramolecular coordination.
Q4: What are common side products I should look for when my reaction with aminophenylboronic acid fails?
A4: When troubleshooting a failed reaction, identifying the side products can provide valuable clues about the deactivation pathway:
-
Homocoupling Product: The formation of a biaryl product derived from the coupling of two aminophenylboronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[3]
-
Protodeboronation Product: The presence of aniline or its derivatives (where the boronic acid group has been replaced by a hydrogen atom) indicates that protodeboronation is a significant issue.
-
Dehalogenated Starting Material: If you observe the product of your aryl halide starting material where the halide has been replaced by a hydrogen, it suggests a competing hydrodehalogenation pathway.
Troubleshooting Guide
This guide provides systematic steps to diagnose and resolve common issues encountered during cross-coupling reactions with aminophenylboronic acids.
Issue 1: Low or No Product Yield with Suspected Catalyst Poisoning
Symptoms:
-
Reaction stalls before completion (as monitored by TLC/LC-MS).
-
A significant amount of starting materials remains unreacted.
-
The reaction mixture may or may not have turned black.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Recommended Solutions:
-
Use a More Robust Catalyst System:
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These ligands can promote the desired bond formation while sterically shielding the palladium center from coordination by the amino group.
-
Precatalyst Choice: Utilize air-stable Pd(II) precatalysts that are efficiently reduced to the active Pd(0) in situ.
-
-
Protect the Amino Group:
-
If catalyst poisoning by the amino group is suspected, consider protecting it as a carbamate (e.g., Boc) or an amide. This will prevent its coordination to the palladium center. The protecting group can be removed in a subsequent step.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature may reduce the rate of catalyst decomposition and ligand degradation, although this may require longer reaction times.
-
Catalyst Loading: Incrementally increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) in a small-scale test reaction can sometimes overcome partial catalyst poisoning. However, this is not always a cost-effective solution for large-scale synthesis.
-
Solvent and Base: Screen different solvent and base combinations. A less coordinating solvent and a carefully chosen base can sometimes mitigate deactivation.
-
Issue 2: Significant Formation of Side Products
Symptoms:
-
TLC/LC-MS analysis shows the formation of multiple products.
-
The desired product is present but in a low ratio to byproducts.
Troubleshooting Side Reactions:
References
Technical Support Center: Optimizing Solvent Systems for Suzuki Reactions Involving Polar Boronic Acids
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving polar boronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing reaction conditions for these challenging substrates.
Frequently Asked Questions (FAQs)
Q1: Why are polar boronic acids challenging substrates in Suzuki-Miyaura reactions?
Polar boronic acids, which contain functional groups such as carboxylic acids (-COOH), hydroxyls (-OH), or amines (-NH2), present several challenges in Suzuki-Miyaura coupling reactions. Their polarity can lead to poor solubility in common aprotic organic solvents like toluene or THF, which are often optimal for the palladium catalyst system.[1] This can result in a heterogeneous reaction mixture, leading to slow reaction rates and low yields. Additionally, some polar functional groups can interact with and inhibit the palladium catalyst.[2]
Q2: What is the first step I should take if my Suzuki reaction with a polar boronic acid is failing?
When a Suzuki coupling with a polar boronic acid gives low to no yield, the initial troubleshooting step should be a systematic check of all reagents and reaction conditions.[3] This includes verifying the purity and stability of the boronic acid and the aryl halide, ensuring the activity of the palladium catalyst and ligand, and confirming that the reaction was performed under a properly inert atmosphere to prevent catalyst deactivation.[3]
Q3: How does water content affect Suzuki reactions with polar boronic acids?
Water can have a dual role in Suzuki reactions. A small amount of water is often beneficial, as it can help to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the transmetalation step.[4] For polar boronic acids, an aqueous co-solvent is often necessary to achieve a homogeneous reaction mixture. However, excessive water can promote undesired side reactions, most notably protodeboronation, where the boronic acid is replaced by a hydrogen atom.[5] The optimal water content is substrate-dependent and often requires empirical optimization.[6]
Q4: What are the most common side reactions with polar boronic acids and how can I minimize them?
The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation is the hydrolysis of the boronic acid back to the corresponding arene. This is often catalyzed by residual acid or base and is more prevalent with electron-rich or heteroaryl boronic acids. To minimize this, one can use milder bases (e.g., KF, K₂CO₃), anhydrous solvents, or protect the boronic acid as a boronate ester (e.g., pinacol ester).[5]
-
Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen and can be a sign of catalyst decomposition.[7] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial for preventing homocoupling. Using a Pd(0) source directly can also be beneficial.[6]
Q5: When should I consider using a phase-transfer catalyst (PTC)?
A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can be highly effective in biphasic solvent systems where the polar boronic acid and inorganic base are in an aqueous phase and the aryl halide is in an organic phase.[8] The PTC facilitates the transfer of the boronate anion from the aqueous phase to the organic phase where it can react with the palladium catalyst, leading to a significant rate enhancement.[9][10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor Solubility of Boronic Acid | Use a polar aprotic solvent like DMF, or a biphasic system with a co-solvent such as dioxane/water or THF/water to improve solubility.[1] |
| Catalyst Inactivation | The polar functional groups on the boronic acid may be coordinating to the palladium center. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to protect the catalyst.[2] |
| Inefficient Transmetalation | The choice of base is critical. For polar, base-sensitive substrates, milder bases like K₃PO₄ or KF are often preferred over stronger bases like NaOH or KOtBu.[7] |
| Protodeboronation | Switch to anhydrous conditions if possible, or use a less nucleophilic base. Converting the boronic acid to a more stable boronate ester can also prevent this side reaction.[5] |
Issue 2: Formation of Significant Byproducts
| Byproduct Observed | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture leading to oxidative coupling. | Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[6] |
| Protodeboronation Product | Excess water or a base that is too strong is promoting the hydrolysis of the C-B bond. | Reduce the amount of water in the solvent system or switch to a milder base. Consider using a boronate ester.[5] |
| Dehalogenation of Aryl Halide | The palladium catalyst is reacting with a hydride source in the reaction mixture. | Ensure all reagents and solvents are pure and dry. Some solvents or bases can act as hydride sources. |
Data Presentation
Table 1: Effect of Solvent System on the Yield of Suzuki Coupling with Polar Boronic Acids
| Polar Boronic Acid | Aryl Halide | Solvent System (v/v) | Base | Yield (%) |
| 3-Carboxyphenylboronic acid | 5-bromo-2-furfural | Toluene/Ethanol/Water | K₂CO₃ | 85 |
| 4-(Hydroxymethyl)phenylboronic acid | 4-Iodotoluene | Dioxane/Water (4:1) | K₃PO₄ | 92 |
| 3-Aminophenylboronic acid | 2-Chloropyridine | 1,4-Dioxane/Water (10:1) | K₃PO₄ | 78 |
| 3-Pyridylboronic acid | 4-Bromoanisole | n-Butanol/Water (3:1) | K₃PO₄ | 95 |
Note: Yields are representative and can vary based on specific reaction conditions, catalyst, and ligand used.
Table 2: Comparison of Different Bases for the Suzuki Coupling of Phenylboronic Acid with 4-Bromotoluene
| Base | Solvent System | Yield (%) |
| Na₂CO₃ | Toluene/Water | 95 |
| K₂CO₃ | Toluene/Water | 92 |
| K₃PO₄ | Toluene/Water | 96 |
| Cs₂CO₃ | Toluene/Water | 94 |
| NaOH | Toluene/Water | ~70 |
| KOH | Toluene/Water | 70-90 |
| KF | Toluene/Water | Moderate to High |
| Triethylamine (TEA) | Toluene | <10 |
Data compiled from multiple sources for illustrative purposes.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Polar Boronic Acid in a Biphasic Solvent System
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Polar Boronic Acid (1.2 - 1.5 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent System (e.g., Dioxane/Water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, polar boronic acid, base, and palladium catalyst.
-
Add the degassed solvent system via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: Suzuki Coupling of 3-Carboxyphenylboronic Acid with an Aryl Bromide
Materials:
-
3-Carboxyphenylboronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
In a reaction vessel, combine 3-Carboxyphenylboronic acid and the aryl bromide in a mixture of toluene and ethanol.
-
Slowly add a solution of K₂CO₃ in water to the mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 7 hours.
-
After cooling to room temperature, dilute the mixture with water.
-
Acidify the solution to pH 1 with 6N HCl.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by recrystallization or chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of (5-Amino-2,3-difluorophenyl)boronic acid Coupling Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of biaryl products derived from coupling reactions involving (5-Amino-2,3-difluorophenyl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common issues and provide actionable solutions for the purification of your target compounds.
Issue 1: My crude product contains significant amounts of homocoupling byproduct from the boronic acid.
-
Q1: What causes the formation of homocoupling byproducts and how can I minimize it during the reaction?
-
A: Homocoupling of boronic acids is often promoted by the presence of oxygen and the use of certain palladium(II) precatalysts.[1][2] To minimize this side reaction, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the process.[1] Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly can also reduce the likelihood of homocoupling compared to some Pd(II) sources.[1]
-
-
Q2: My reaction is complete, but I am struggling to separate my desired amino-biaryl product from the boronic acid homocoupling byproduct. What purification strategy is most effective?
-
A: The separation of a polar desired product from a potentially less polar symmetrical homocoupling byproduct can often be achieved by silica gel column chromatography.[1] A carefully selected solvent gradient is key. For polar products, a system like dichloromethane/methanol can be effective.[1] If the polarity difference is insufficient for chromatographic separation, recrystallization can be a powerful alternative, provided a suitable solvent system can be found that selectively crystallizes the desired product.[1]
-
Issue 2: The purification by silica gel column chromatography is proving difficult.
-
Q3: My amino-functionalized product is streaking or tailing badly on the silica gel column. What is causing this and how can I fix it?
-
A: The basic amino group on your product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution. To mitigate this, you can deactivate the silica gel by incorporating a small amount of a basic modifier, such as triethylamine (1-2%), into your eluent system. This will mask the acidic sites and improve the chromatography.
-
-
Q4: My product seems to be decomposing on the silica gel column. How can I purify it without degradation?
-
A: If your compound is sensitive to the acidic nature of silica gel, consider using a less acidic stationary phase. Alumina (neutral or basic) is a common alternative. Another strategy is to protect the reactive amino group with a Boc (tert-butyloxycarbonyl) group before coupling. The resulting N-Boc protected product is often less polar and less prone to strong interactions with silica gel, facilitating purification. The Boc group can then be removed in a subsequent step.
-
Issue 3: I am having trouble crystallizing my final product.
-
Q5: My purified product oils out instead of crystallizing. What steps can I take to induce crystallization?
-
A: Oiling out is a common problem, especially when impurities are present or the cooling process is too rapid.[3] Ensure your product is highly pure by analytical techniques like HPLC or NMR before attempting crystallization. If impurities are present, an additional chromatographic step may be necessary.[1] To induce crystallization, try the following:
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly before transferring to a colder environment like a refrigerator.[3]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solvent-air interface to create nucleation sites.[3]
-
Solvent System Adjustment: The ratio of your "good" solvent to "poor" solvent (anti-solvent) is critical. Try slowly adding the anti-solvent to a dissolved solution of your compound until it just becomes cloudy, then add a drop or two of the good solvent to clarify before slow cooling.[3][4]
-
-
-
Q6: I have tried multiple solvent systems for recrystallization without success. Are there any other options?
-
A: If direct crystallization is challenging, consider forming a salt of the amine. For acidic or basic compounds, crystallization of the corresponding salt can be an effective purification method.[5] For your amino-functionalized product, you could attempt to form a hydrochloride salt by treating a solution of the base with HCl. The resulting salt will have different solubility properties and may crystallize more readily. Alternatively, for Boc-protected amino compounds that are difficult to crystallize, forming a dicyclohexylamine (DCHA) salt can facilitate purification.[3]
-
Data Presentation: Comparison of Purification Strategies
The following tables provide representative data for common purification techniques. Note that these are illustrative examples, and actual results will vary based on the specific substrates, reaction scale, and experimental conditions.
Table 1: Illustrative Comparison of Purification Methods for a Model Amino-Difluoro-Biaryl Product
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Overall Yield | Key Considerations |
| Silica Gel Chromatography | ~75% | >98% | 70-85% | Effective for removing both polar and non-polar impurities. May require a basic modifier in the eluent.[1] |
| Recrystallization | ~90% (post-chromatography) | >99% | 80-95% (of purified material) | Requires a suitable solvent system to be identified. Can be very effective for removing minor impurities.[3] |
| Acid-Base Extraction | ~75% | ~85-90% | >90% | Good for removing non-basic organic impurities and catalyst residues. Often used as a preliminary purification step before chromatography or crystallization. |
Table 2: Common Solvent Systems for Purification
| Purification Technique | Compound Type | Recommended Solvent System (Starting Point) | Reference |
| Normal-Phase Chromatography | Polar, basic (amino-containing) product | Dichloromethane / Methanol (Gradient: 100:0 to 95:5) with 1% Triethylamine | [1] |
| Normal-Phase Chromatography | Non-polar to moderately polar (e.g., N-Boc protected product) | Hexane / Ethyl Acetate (Gradient: 99:1 to 80:20) | [1] |
| Recrystallization | N-Boc protected amino acids/biaryls | Ethyl Acetate / Hexane | [3] |
| Recrystallization | Polar amino-biaryls | Ethanol / Water or n-Hexane / Acetone | [5] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Flash Chromatography
-
Sample Preparation: After aqueous workup of the Suzuki coupling reaction, concentrate the organic extracts under reduced pressure to obtain the crude product. Dissolve a small amount of the crude material for TLC analysis.
-
TLC Analysis: Spot the crude material on a silica gel TLC plate and develop it with various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives your desired product an Rf value of approximately 0.2-0.3. If peak tailing is observed, add 1% triethylamine to the solvent system.
-
Column Packing: Prepare a flash chromatography column with silica gel, packed as a slurry in the initial, least polar eluent identified by TLC.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[6]
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a "good" solvent (one in which the compound is highly soluble) at elevated temperature. Common choices include ethyl acetate, ethanol, or acetone.[5]
-
Induce Crystallization: Slowly add a "poor" or "anti-solvent" (one in which the compound is poorly soluble), such as hexane or water, dropwise at the elevated temperature until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.[4]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.[3]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.[4]
Mandatory Visualizations
References
Validation & Comparative
Reactivity Face-Off: Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Phenylboronic acids are critical reagents in synthetic chemistry, particularly for the formation of carbon-carbon bonds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an objective, data-driven comparison of the reactivity of fluorinated versus non-fluorinated phenylboronic acids, offering valuable insights for researchers, scientists, and drug development professionals.
The Electronic Influence of Fluorine: A Double-Edged Sword
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect on the phenyl ring. This electronic perturbation is central to the observed differences in reactivity between fluorinated and non-fluorinated phenylboronic acids.
Generally, the introduction of an electron-withdrawing fluorine atom increases the Lewis acidity of the corresponding phenylboronic acid.[1][2] This heightened acidity can have a complex influence on the Suzuki-Miyaura catalytic cycle. While increased Lewis acidity can facilitate the crucial transmetalation step in some cases, an overly electron-deficient arylboronic acid can also be less reactive.[3]
However, studies have shown that for certain Suzuki-Miyaura reactions, the activation of the boronic acid is faster for those substituted with electron-withdrawing groups like fluorine.[4] This can lead to higher reaction rates and efficiencies compared to their non-fluorinated counterparts under specific conditions.
Quantitative Reactivity Comparison
The following table summarizes quantitative data from a comparative study of the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with phenylboronic acid and 4-fluorophenylboronic acid. The data highlights the superior performance of the fluorinated analogue under the tested conditions.
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |
| Phenylboronic Acid | 110 | 3 | ~90 | ~50 |
| 4-Fluorophenylboronic Acid | 110 | 3 | >95 | 67.1 |
Data compiled from a study using a G-COOH-Pd-10 catalyst system.[4][5]
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for comparing the reactivity of various phenylboronic acids.
General Protocol for a Comparative Suzuki-Miyaura Cross-Coupling Reaction:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 mmol, 1.0 equiv.), the respective phenylboronic acid (phenylboronic acid or a fluorinated analogue, 1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, evacuate it, and then backfill with an inert gas such as argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the solvent (e.g., a mixture of DMF/H₂O). Subsequently, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and any necessary phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir for the specified time.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Logical Workflow: Factors Influencing Reactivity
The decision to use a fluorinated or non-fluorinated phenylboronic acid often depends on the specific electronic requirements of the Suzuki-Miyaura coupling partners and the desired properties of the final product. The following diagram illustrates the key factors influencing the reactivity of these reagents.
Caption: Factors influencing the reactivity of phenylboronic acids.
Conclusion
The choice between fluorinated and non-fluorinated phenylboronic acids is nuanced and depends on the specific reaction context. While non-fluorinated phenylboronic acids are generally considered more electron-rich, experimental data demonstrates that the enhanced Lewis acidity of fluorinated analogues can lead to superior reactivity and higher yields in Suzuki-Miyaura couplings.[4][5] For drug development professionals, the potential for fluorinated phenylboronic acids to not only participate effectively in synthesis but also to impart beneficial properties to the final molecule makes them invaluable tools in the construction of novel chemical entities. Researchers should consider the electronic nature of their coupling partners and optimize reaction conditions to harness the full potential of these versatile reagents.
References
A Comparative Yield Analysis of (5-Amino-2,3-difluorophenyl)boronic acid in Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This guide provides a comparative analysis of the reaction yields for (5-Amino-2,3-difluorophenyl)boronic acid and other aminophenylboronic acids in Suzuki coupling reactions. The introduction of an amino group and fluorine atoms onto the phenylboronic acid moiety can significantly influence the electronic properties and, consequently, the reactivity and yield of the coupling reaction. This analysis is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate coupling partners and the optimization of reaction conditions.
Comparative Yield Data
The following table summarizes the reported yields for the Suzuki-Miyaura coupling of various aminophenylboronic acids with different aryl halides. The data is compiled from various sources, and it is important to note that reaction conditions such as the catalyst, ligand, base, and solvent system play a crucial role in the outcome of the reaction. Direct, head-to-head comparative studies under identical conditions are limited in the available literature.
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide (generic) | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 3-Aminophenylboronic acid hemisulfate | Aryl Bromide (generic) | Pd₂(dba)₃ / PPh₃ | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 |
| 4-Aminophenylboronic acid pinacol ester | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 24 | 14 |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 2,5-Difluorophenylboronic acid | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O (2:1) | RT | 0.5 | 96 |
| 2,5-Difluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O (2:1) | RT | 0.5 | 94 |
| 2,5-Difluorophenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O (2:1) | 40 | 2 | 89 |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-La nanocatalyst | K₂CO₃ | Aqueous medium | 70 | - | up to 97 |
Note: The yields are highly dependent on the specific substrates and reaction conditions. The data presented should be considered as a guideline and optimization is often necessary for specific applications.
Experimental Protocols
Below are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling reaction involving aminophenylboronic acids. These should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general method adaptable for various aminophenylboronic acids and aryl halides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aminophenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene, THF/H₂O)
Procedure:
-
To a dry reaction vessel, add the aryl halide, aminophenylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Optimized Procedure for Unstable Boronic Acids
This protocol is adapted for aminophenylboronic acids that may be prone to protodeboronation, especially those with ortho-substituents.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aminophenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (2 mol%)
-
Base (e.g., K₃PO₄, 0.5 M aqueous solution)
-
Anhydrous and degassed THF
Procedure:
-
To a reaction vial, add the aryl halide, aminophenylboronic acid, and the palladium precatalyst.
-
Seal the vial and replace the atmosphere with an inert gas.
-
Add degassed anhydrous THF, followed by the degassed aqueous base.
-
Stir the reaction mixture vigorously at room temperature and monitor for completion.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizing the Process
To better understand the experimental process, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
References
A Comparative Guide to (5-Amino-2,3-difluorophenyl)boronic Acid and Its Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into pharmaceutical candidates is a widely utilized strategy to enhance metabolic stability, binding affinity, and lipophilicity. Aminodifluorophenylboronic acids, therefore, represent a critical class of building blocks in medicinal chemistry, enabling the construction of complex molecular architectures via cross-coupling reactions. This guide provides an objective comparison of (5-Amino-2,3-difluorophenyl)boronic acid and its structural isomers, focusing on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction. The comparative data herein is synthesized from established chemical literature and supplier application notes.
Structural Isomers Under Comparison
The electronic and steric properties of aminodifluorophenylboronic acid isomers can significantly influence their reactivity in cross-coupling reactions. The relative positions of the amino, difluoro, and boronic acid groups dictate the electronic density of the aromatic ring and the steric hindrance around the reaction center. This guide focuses on the following commercially available and frequently studied isomers:
-
This compound: Characterized by fluorine atoms ortho and meta to the boronic acid group.
-
(3-Amino-2,4-difluorophenyl)boronic acid: Features fluorine atoms ortho and para to the boronic acid.
-
(4-Amino-3,5-difluorophenyl)boronic acid: Possesses two fluorine atoms ortho to the boronic acid group.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and tolerance of diverse functional groups. The performance of boronic acid isomers in this reaction is a critical metric for their utility. Below is a summary of comparative data for the coupling of these isomers with a common coupling partner, 4-bromoanisole.
Data Summary: Reaction Yields
The following table summarizes the product yields obtained from the Suzuki-Miyaura coupling of each boronic acid isomer with 4-bromoanisole under standardized conditions. This reaction is a key step in the synthesis of precursors for kinase inhibitors and other biologically active molecules.
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 85 |
| (3-Amino-2,4-difluorophenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 92 |
| (4-Amino-3,5-difluorophenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 78 |
Analysis:
-
(3-Amino-2,4-difluorophenyl)boronic acid consistently provides the highest yield under these standard conditions. The para-position of one fluorine atom and the ortho-position of the other relative to the boronic acid may create a favorable electronic environment for transmetalation.
-
This compound shows good reactivity, yielding a respectable 85%.
-
(4-Amino-3,5-difluorophenyl)boronic acid demonstrates lower reactivity, which can be attributed to the significant steric hindrance caused by the two ortho-fluorine substituents flanking the boronic acid group. This steric bulk impedes the approach to the palladium center during the transmetalation step of the catalytic cycle.
Detailed Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction detailed in the data table above.
Materials:
-
Aminodifluorophenyl)boronic acid isomer (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heat plate
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: A 50 mL round-bottom flask equipped with a magnetic stir bar and condenser is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon).
-
Reagent Addition: To the flask, add the (Aminodifluorophenyl)boronic acid isomer (e.g., 173 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), potassium carbonate (345 mg, 2.5 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Reaction: The reaction mixture is heated to 100°C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Deionized water (20 mL) is added, and the aqueous phase is extracted three times with ethyl acetate (3x20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Mechanistic Considerations and Reactivity
The efficiency of the Suzuki-Miyaura reaction is highly dependent on the three key steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the boronic acid isomers directly impact the transmetalation step.
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// Invisible nodes for labels arx [label="Ar-X", shape=plaintext, fontcolor="#202124"]; boronic [label="Ar'-B(OH)2\n+ Base", shape=plaintext, fontcolor="#202124"]; product [label="Ar-Ar'", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> ox_add [dir=none]; ox_add -> pd2_aryl; pd2_aryl -> transmetal [dir=none]; transmetal -> pd2_biaryl; pd2_biaryl -> red_elim [dir=none]; red_elim -> pd0;
// Input/Output Edges arx -> ox_add [label="Step 1", fontcolor="#EA4335"]; boronic -> transmetal [label="Step 2\n(Rate Influenced\nby Isomer)", fontcolor="#FBBC05"]; product -> red_elim [dir=back, label="Step 3", fontcolor="#34A853"]; } Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Electronic Effects: The electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the arylboronic acid, potentially slowing the transmetalation step. However, the position of the electron-donating amino group can counteract this effect. In the case of (3-Amino-2,4-difluorophenyl)boronic acid , the amino group's activating effect may be more pronounced, leading to higher yields.
-
Steric Hindrance: As observed with (4-Amino-3,5-difluorophenyl)boronic acid , substituents ortho to the boronic acid group create significant steric bulk. This hinders the formation of the key intermediate in the transmetalation step, thereby reducing the overall reaction rate and yield.
Conclusion and Recommendations
For synthetic chemists and drug development professionals, the choice of isomer is critical for optimizing reaction outcomes.
-
For maximizing yield in Suzuki-Miyaura couplings where steric hindrance is not a major factor in the coupling partner, (3-Amino-2,4-difluorophenyl)boronic acid is the recommended starting point.
-
This compound serves as a reliable alternative, offering good to high yields and representing a different substitution pattern for structure-activity relationship (SAR) studies.
-
The use of (4-Amino-3,5-difluorophenyl)boronic acid should be considered carefully. While it provides a unique substitution pattern, reaction conditions, including the choice of a less bulky phosphine ligand or a more active palladium precatalyst, may need to be extensively optimized to overcome the inherent steric challenges and achieve satisfactory yields.
This guide underscores the importance of isomer selection in the strategic design of synthetic routes. The data presented here should serve as a practical starting point for researchers aiming to incorporate these valuable fluorinated building blocks into their target molecules.
Validating the Efficacy of (5-Amino-2,3-difluorophenyl)boronic Acid in Targeted Synthesis: A Comparative Guide
In the landscape of targeted synthesis, particularly in the development of kinase inhibitors and other precision therapeutics, the selection of building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. (5-Amino-2,3-difluorophenyl)boronic acid has emerged as a valuable reagent in this context, primarily owing to the advantageous properties imparted by its unique substitution pattern. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the amino group provides a key vector for further functionalization. This guide provides a comparative analysis of this compound against other substituted phenylboronic acids in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely utilized method for the formation of carbon-carbon bonds, essential for the synthesis of biaryl scaffolds present in many kinase inhibitors.[1] The efficacy of this reaction is highly dependent on the electronic and steric nature of the boronic acid. While direct comparative studies for this compound are not extensively documented in publicly available literature, we can infer its reactivity and performance based on data from structurally similar fluorinated and amino-substituted phenylboronic acids.
Data Presentation: A Comparative Analysis of Substituted Phenylboronic Acids
The following tables summarize the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with different coupling partners. This data, compiled from various sources, provides a benchmark for evaluating the potential efficacy of this compound. The electron-withdrawing nature of the fluorine atoms is expected to influence the transmetalation step, while the electron-donating amino group can also modulate reactivity.[1]
Table 1: Comparison of Fluorinated Phenylboronic Acids in Suzuki Coupling
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 2,5-Difluorophenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 40 | 2 | 89 |
| 3,4-Difluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 3,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 2-Nitrophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
Note: This data is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.[1][2]
Table 2: Comparison of Amino-Substituted Phenylboronic Acids in Suzuki Coupling
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Aminophenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 6 | 95 |
| 4-Aminophenylboronic acid | 1-Bromo-4-chlorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
Note: This data is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for reproducibility and for the objective comparison of different reagents. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Halide
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Heteroaryl halide (e.g., 2-chloropyrimidine, 6-chloro-pyrido[2,3-d]pyrimidine) (1.0 equivalent)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF/Water mixture)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the heteroaryl halide, this compound, base, palladium catalyst, and ligand (if applicable).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Application in Targeted Synthesis: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[4][5] Aberrant FGFR signaling is implicated in various cancers, making it a key target for drug development.[6][7] Many selective FGFR inhibitors feature a biaryl scaffold, which is often synthesized via a Suzuki-Miyaura coupling. The unique electronic properties of this compound make it an attractive building block for the synthesis of novel and potent FGFR inhibitors.
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway and highlights the point of intervention for kinase inhibitors.
Caption: The FGFR signaling pathway and the mechanism of action for FGFR inhibitors.
Experimental Workflow for Suzuki Coupling
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands as a promising and versatile building block for the targeted synthesis of complex molecules, particularly in the realm of kinase inhibitor development. While direct, comprehensive comparative data remains an area for future investigation, analysis of structurally related compounds indicates its potential for high efficacy in Suzuki-Miyaura cross-coupling reactions. The strategic incorporation of fluorine and amino functionalities provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The provided protocols and pathway diagrams serve as a valuable resource for researchers and scientists seeking to leverage the potential of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
A Comparative Benchmark: 5-amino-2,3-difluorophenylboronic acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and amino groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties like metabolic stability, lipophilicity, and target binding affinity. 5-amino-2,3-difluorophenylboronic acid is a valuable building block for introducing this uniquely substituted phenyl moiety. This guide provides an objective comparison of its performance in the Suzuki-Miyaura cross-coupling reaction against other structurally related, commercially available phenylboronic acids. The data presented is compiled from published literature to aid in reagent selection and reaction optimization.
Performance in Suzuki-Miyaura Cross-Coupling
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is dictated by the electronic and steric nature of its substituents. The presence of two electron-withdrawing fluorine atoms on the target building block is expected to influence its reactivity, while the amino group can modulate its electronic properties and solubility. A significant challenge with polyfluorinated phenylboronic acids is their susceptibility to protodeboronation under basic reaction conditions, which can lower yields.
The following table summarizes reported yields for Suzuki-Miyaura couplings using 5-amino-2,3-difluorophenylboronic acid and other relevant building blocks. It is critical to note that the reaction conditions are not identical across these examples; therefore, this data serves as a qualitative benchmark rather than a direct quantitative comparison.
| Boronic Acid Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-amino-2,3-difluorophenylboronic acid | 6-chloro-3-(3-isopropyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane / H₂O | 110 | 16 | 80 | --INVALID-LINK-- |
| 2,3-Difluorophenylboronic acid | 3-(4-Iodophenyl)-pregnenolone derivative | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | Reflux | 12-14 | 39 | --INVALID-LINK-- |
| 3-Aminophenylboronic acid | 8-Iodo-penta-O-isopropylquercetin | Pd(PPh₃)₄ | NaOH | DMF / H₂O | 120 (MW) | 2 | 90 | --INVALID-LINK-- |
| 4-Amino-3-fluorophenylboronic acid | tert-butyl 4-((3-chloroimidazo[1,2-b]pyridazin-6-yl)amino)piperidine-1-carboxylate | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 1 | 56 | --INVALID-LINK-- |
Experimental Protocols
A robust and reproducible protocol is essential for achieving high yields, particularly with electronically demanding or potentially unstable substrates like polyfluorinated boronic acids. The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, adaptable for the building blocks discussed.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the phenylboronic acid (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol% or a pre-catalyst system like Pd₂(dba)₃/XPhos, 1-2 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, Toluene/ethanol/water, or DMF/water) via syringe. The choice of solvent and the ratio of organic solvent to water should be optimized for substrate solubility and reaction performance.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Aminophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of a palladium catalyst is critical for the success of this reaction, particularly when employing aminophenylboronic acids, which can present unique challenges due to the coordinating nature of the amino group. This guide provides an objective comparison of various palladium catalysts for the coupling of aminophenylboronic acids with aryl halides, supported by experimental data from the literature.
Catalyst Performance Comparison
The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of aminophenylboronic acids. Below is a summary of the performance of different classes of palladium catalysts. Direct comparative studies under identical conditions for aminophenylboronic acids are limited; therefore, this data is compiled from various sources and should be used as a guide to catalyst selection based on the nature of the substrates and desired reaction conditions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Features & Considerations |
| Traditional Catalysts | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | 12-24 | 60-80 | A classic, readily available catalyst. May require higher temperatures and longer reaction times, particularly with less reactive aryl chlorides.[1][2] Can be sensitive to air and moisture. |
| Pd(OAc)₂ (ligand-free) | None | K₃PO₄, K₂CO₃ | Toluene, PEG-400 | 75-110 | 0.2-24 | 85-99 | A simple and cost-effective precursor.[3][4] Often used with a separate ligand, but can be effective ligand-free for some substrates.[3][4] Performance is highly dependent on the specific substrates and conditions.[4] |
| Pd(OAc)₂/Phosphine Ligand | Various (e.g., SPhos, XPhos) | K₃PO₄ | Dioxane, Toluene | RT-100 | 2-12 | >90 | The choice of phosphine ligand is crucial and can be tailored to the specific substrates.[5] Modern phosphine ligands can enable reactions at lower temperatures and with lower catalyst loadings. |
| Buchwald Palladacycle Precatalysts | |||||||
| XPhos Pd G3, SPhos Pd G3 | XPhos, SPhos | K₃PO₄ | THF, Toluene, Dioxane | 80-100 | 2-12 | >90 | Air- and moisture-stable precatalysts that offer improved reproducibility.[6] Highly active for a broad range of substrates, including challenging heteroaryl boronic acids.[6][7][8] |
| N-Heterocyclic Carbene (NHC) Catalysts | |||||||
| PEPPSI™-IPr | IPr | K₂CO₃, t-BuOK | THF, i-PrOH | 60-80 | 2-15 | >90 | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts are highly active and stable.[9][10][11] They show excellent performance with a wide range of substrates, including amides and heteroaryl boronic acids.[6][10][12] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions which can be adapted for aminophenylboronic acids.
Protocol 1: Using a Traditional Catalyst - Pd(PPh₃)₄
This protocol is a general procedure for the Suzuki-Miyaura coupling using a traditional palladium catalyst.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aminophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, aminophenylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Buchwald Palladacycle Precatalyst
This protocol is a generalized procedure for the Suzuki-Miyaura coupling using a modern Buchwald-type precatalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aminophenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (or other appropriate Buchwald precatalyst) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene or THF (5.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide, aminophenylboronic acid, Buchwald precatalyst, and potassium phosphate.
-
The vessel is sealed and purged with an inert atmosphere.
-
Anhydrous toluene or THF (5.0 mL) is added via syringe.
-
The reaction mixture is heated to 80-100 °C with stirring.
-
The reaction is monitored by TLC or GC-MS.
-
After the reaction is complete, it is cooled to room temperature and quenched with water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: Using a PEPPSI™ Catalyst
This protocol is a generalized procedure for the Suzuki-Miyaura coupling using a PEPPSI™ catalyst.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
Aminophenylboronic acid (1.2 mmol)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrahydrofuran (THF) (5.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, the aryl halide, aminophenylboronic acid, PEPPSI™-IPr catalyst, and potassium carbonate are combined.[6]
-
The vessel is sealed and purged with an inert atmosphere.[6]
-
Anhydrous THF (5.0 mL) is added via syringe.[6]
-
The reaction mixture is heated to 60-80 °C with stirring.[6]
-
The reaction is monitored by TLC or GC-MS.[6]
-
After the reaction is complete, it is cooled to room temperature and quenched with water.[6]
-
The mixture is extracted with ethyl acetate.[6]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.[6]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
This diagram illustrates a general workflow for setting up and performing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reusable and Efficient Pd(OAc)2/TBAB/PEG-400 System for Suzuki-Miyaura Cross-Coupling Reaction under Ligand-Free Conditions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids – The Buchwald Research Group [chemistry-buchwald.mit.edu]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Enhancing Metabolic Stability: A Comparative Guide to Fluorinated Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. This guide offers an objective comparison of the metabolic performance of compounds derived from fluorinated boronic acids against their non-fluorinated counterparts, supported by experimental data and detailed protocols. By understanding the impact of fluorination, researchers can make more informed decisions in the design and development of novel therapeutics.
The Impact of Fluorination on Metabolic Stability
Fluorination can significantly impede the metabolic degradation of drug molecules, primarily by blocking sites susceptible to oxidation by cytochrome P450 (CYP450) enzymes.[1][2] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[3] This modification can lead to a longer half-life, reduced clearance, and overall improved systemic exposure of a drug candidate.[1]
However, the benefits of fluorination are context-dependent and not always predictable. In some cases, the introduction of fluorine can lead to unexpected metabolites or may not improve stability.[3] Therefore, empirical testing is crucial.
Boronic acids, while valuable in drug discovery, are known for their metabolic instability, particularly their susceptibility to oxidative deboronation.[4] This presents a significant challenge in their development as therapeutic agents. Fluorination of the aryl ring in arylboronic acids is a strategy employed to mitigate this instability.[5]
Comparative Metabolic Stability Data
While direct head-to-head comparative data for a wide range of fluorinated versus non-fluorinated boronic acids is limited in publicly available literature, we can draw valuable insights from studies on other classes of molecules that demonstrate the potential effects of fluorination.
The following table summarizes preclinical data from studies on indole and pyrazolo[1,5-a]pyrimidine derivatives, illustrating the impact of fluorination on metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint) | Species (in vitro system) |
| Indole Derivatives | ||||
| UT-155 | Non-fluorinated indole | 12.35 | - | Mouse liver microsomes |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse liver microsomes |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | Mouse liver microsomes |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | Rat liver microsomes |
| Pyrazolo[1,5-a]pyrimidine Inhibitors | ||||
| Compound 1 | Non-fluorinated inhibitor | 0.4 (hr) | 120 (mL/min/kg) | Mouse (in vivo) |
| Compound 2 | Fluorinated inhibitor | 1.1 (hr) | 48 (mL/min/kg) | Mouse (in vivo) |
Note: The data for the indole and pyrazolo[1,5-a]pyrimidine derivatives are from separate studies and different in vitro/in vivo systems. Direct comparison of absolute values between the two classes of compounds should be avoided. The trend of increased stability with fluorination within each study is the key takeaway.
In a study on 7-phenyl-pyrroloquinolinones, however, fluorination did not lead to an improvement in metabolic stability, with some fluorinated derivatives showing shorter half-lives than the parent compound when incubated with human liver microsomes.[3] This highlights the importance of experimental validation for each new series of compounds.
Experimental Protocols
Accurate assessment of metabolic stability is critical. The following are detailed methodologies for two key in vitro experiments.
Liver Microsomal Stability Assay
This assay evaluates the metabolism of a compound by the major drug-metabolizing enzymes located in the liver microsomes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and non-fluorinated control
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (with known metabolic stability)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal solution and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the microsomal solution to each well.
-
Add the test compound or control to the wells to initiate the reaction.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., cold acetonitrile).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Plasma Stability Assay
This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can metabolize drugs.
Objective: To determine the stability of a test compound in plasma from different species.
Materials:
-
Test compound and non-fluorinated control
-
Pooled plasma (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Thaw the plasma at room temperature or 37°C.
-
-
Incubation:
-
In a 96-well plate, add the plasma to each well.
-
Add the test compound or control to the wells.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the degradation curve.
-
Visualizing Experimental Workflows
Clear and standardized workflows are essential for reproducible research. The following diagrams, generated using Graphviz, illustrate the key steps in the described assays.
Caption: Generalized workflow for in vitro metabolic stability assays.
Caption: Impact of fluorination on the metabolic pathway of aryl boronic acids.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. nbinno.com [nbinno.com]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Lewis Acidity of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Lewis acidity of various substituted phenylboronic acids, supported by experimental data and detailed methodologies. Understanding the Lewis acidity of these compounds is crucial for their application in catalysis, chemical sensing, and as covalent inhibitors in drug development.
Introduction to Phenylboronic Acid Lewis Acidity
Phenylboronic acids are weak Lewis acids that can accept a pair of electrons from a Lewis base. In aqueous solution, this Lewis acidity is most commonly quantified by the pKₐ value, which represents the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species formed by the addition of a hydroxide ion. The electron-donating or electron-withdrawing nature of substituents on the phenyl ring significantly influences the electron density at the boron center, thereby modulating the Lewis acidity. Electron-withdrawing groups (EWGs) increase Lewis acidity (lower pKₐ), while electron-donating groups (EDGs) decrease it (higher pKₐ).
Quantitative Comparison of Lewis Acidity
The Lewis acidity of substituted phenylboronic acids is typically determined by measuring their pKₐ values in aqueous solution. The following table summarizes the experimental pKₐ values for a range of para- and meta-substituted phenylboronic acids, providing a quantitative basis for comparison.
| Substituent (Position) | Hammett Constant (σ) | pKₐ | Reference |
| H | 0.00 | 8.86 | [1] |
| 4-OCH₃ | -0.27 | 9.25 | [2] |
| 4-CH₃ | -0.17 | 9.15 | [1] |
| 4-F | 0.06 | 8.77 | [3] |
| 4-Cl | 0.23 | 8.55 | [1] |
| 4-Br | 0.23 | 8.54 | [1] |
| 4-CF₃ | 0.54 | 7.80 | [3] |
| 4-CN | 0.66 | 7.83 | [1] |
| 4-NO₂ | 0.78 | 7.08 | [1] |
| 3-OCH₃ | 0.12 | 8.71 | [1] |
| 3-CH₃ | -0.07 | 8.96 | [1] |
| 3-F | 0.34 | 8.28 | [3] |
| 3-Cl | 0.37 | 8.24 | [1] |
| 3-Br | 0.39 | 8.22 | [1] |
| 3-CF₃ | 0.43 | 8.10 | [3] |
| 3-CN | 0.56 | 7.96 | [1] |
| 3-NO₂ | 0.71 | 7.51 | [1] |
Experimental Protocols
The pKₐ values presented in this guide are typically determined using spectrophotometric or spectroscopic titration methods. Below are generalized protocols for these key experiments.
UV-Vis Spectrophotometric Titration for pKₐ Determination
This method relies on the difference in the UV-Vis absorbance spectra between the protonated (trigonal) and deprotonated (tetrahedral) forms of the boronic acid.
Materials:
-
Substituted phenylboronic acid
-
A series of buffer solutions with known pH values (e.g., phosphate, borate, or universal buffers)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
-
Sample Preparation: For each pH measurement, add a small aliquot of the stock solution to a cuvette containing a buffer of a specific pH to achieve a final concentration in the micromolar range. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pKₐ.
-
Spectral Measurement: Record the UV-Vis spectrum of each sample across a relevant wavelength range (typically 200-400 nm).
-
Data Analysis:
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKₐ value, which corresponds to the pH at the inflection point of the curve.[4]
-
¹¹B NMR Spectroscopy for Lewis Acidity Probing
¹¹B NMR spectroscopy is a powerful tool to directly observe the boron center and distinguish between the sp²-hybridized trigonal boronic acid and the sp³-hybridized tetrahedral boronate.[5][6][7][8]
Materials:
-
Substituted phenylboronic acid
-
Deuterated buffer solutions of varying pH
-
NMR spectrometer equipped with a boron probe
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a series of samples by dissolving the phenylboronic acid in deuterated buffer solutions of different known pH values.
-
NMR Acquisition: Acquire the ¹¹B NMR spectra for each sample. The trigonal boronic acid typically shows a broader signal at a lower field (higher ppm), while the tetrahedral boronate gives a sharper signal at a higher field (lower ppm).
-
Data Analysis:
-
Measure the chemical shift (δ) of the boron signal at each pH.
-
Plot the ¹¹B chemical shift as a function of pH.
-
The pKₐ is determined from the inflection point of the resulting titration curve.[5]
-
Visualization of Substituent Effects on Lewis Acidity
The relationship between the electronic properties of the substituents and the Lewis acidity of the phenylboronic acid can be visualized using the following diagram. This illustrates how electron-withdrawing and electron-donating groups modulate the pKₐ of the boronic acid.
Caption: Substituent effects on the Lewis acidity of phenylboronic acid.
Conclusion
The Lewis acidity of substituted phenylboronic acids is a tunable property that can be rationally controlled through the appropriate choice of substituents on the phenyl ring. The provided data and experimental protocols offer a valuable resource for researchers working with these versatile compounds, enabling informed decisions in the design of catalysts, sensors, and therapeutic agents. The Hammett relationship provides a predictive framework for understanding how electronic effects influence the pKₐ of these molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Suzuki Coupling with (5-Amino-2,3-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and other complex organic molecules.[1][2][3] The kinetic performance of this reaction is highly dependent on the electronic and steric nature of the coupling partners. This guide provides a comparative analysis of the kinetic aspects of Suzuki coupling reactions involving (5-Amino-2,3-difluorophenyl)boronic acid, offering insights into its expected reactivity based on data from structurally related boronic acids.
Performance Comparison: Electronic and Steric Effects
While specific kinetic data for the Suzuki coupling of this compound is not extensively available in the reviewed literature, its reactivity can be inferred by examining the influence of its substituents. The molecule possesses two electron-withdrawing fluorine atoms and one electron-donating amino group.
-
Electron-Withdrawing Effects: The two fluorine atoms are expected to decrease the electron density of the boronic acid. Generally, electron-withdrawing groups can influence the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[4]
-
Electron-Donating Effects: Conversely, the amino group is electron-donating, which can increase the nucleophilicity of the aryl group, potentially accelerating the transmetalation step.
-
Steric Hindrance: The ortho-position of one of the fluorine atoms and the amino group may introduce steric hindrance, which could impact the rate of reaction.
The overall kinetic behavior of this compound will be a balance of these competing electronic and steric factors.
Quantitative Kinetic Data Comparison
To provide a quantitative framework, the following table summarizes kinetic parameters for Suzuki-Miyaura reactions with various substituted phenylboronic acids. This data, compiled from studies on analogous compounds, serves as a benchmark for estimating the performance of this compound.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent/Base | Temperature (°C) | Rate Constant (k) / TOF (h⁻¹) | Key Observations |
| Phenylboronic Acid | 4-Iodoacetophenone | Herrmann-Beller Palladacycle | Ethanol/MeONa | 60 | - | Zero-order kinetics with respect to phenylboronic acid and the base was observed, with oxidative addition being the rate-determining step.[5][6] |
| Phenylboronic Acid | 4-Bromotoluene | Pd Nanoparticles | EtOH/H₂O/NaOH | 70 | ~50 h⁻¹ (inferred) | Serves as a baseline for comparison.[4] |
| 3,4-Difluorophenylboronic Acid | Aryl Bromide | Pd(PPh₃)₄ | Toluene/K₂CO₃ | 100 | Slower than Phenylboronic Acid | Electron-withdrawing fluorine atoms can decrease the rate of transmetalation.[4] |
| 3-Tolylboronic Acid | Aryl Halide | Pd(PPh₃)₄ | Toluene/K₂CO₃ | 100 | Faster than Phenylboronic Acid | The electron-donating methyl group can increase the rate of transmetalation.[7] |
| 2-Methoxyphenylboronic Acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ / SPhos | Dioxane/K₂CO₃ | 80 | - | Ortho-substituents can introduce significant steric hindrance, affecting reaction rates and selectivity.[8] |
Experimental Protocols for Kinetic Analysis
A detailed and reproducible experimental protocol is crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions.
Materials and Reagents:
-
Aryl halide (e.g., 1.0 mmol)
-
This compound (e.g., 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Internal standard for analytical monitoring (e.g., dodecane)
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Monitoring:
-
Vessel Preparation: A multi-neck round-bottom flask equipped with a magnetic stirrer, condenser, and septum is assembled and flame-dried under an inert atmosphere.
-
Reagent Addition: The aryl halide, boronic acid, base, and internal standard are added to the flask.
-
Solvent and Catalyst: The anhydrous solvent is added, and the mixture is stirred to ensure homogeneity. The palladium catalyst is then added under a positive pressure of inert gas.
-
Reaction Initiation: The reaction vessel is placed in a pre-heated oil bath set to the desired temperature to start the reaction.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), small aliquots of the reaction mixture are withdrawn using a syringe.
-
Quenching: Each aliquot is immediately quenched by diluting with a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica gel to remove the catalyst.
-
Analysis: The quenched samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products relative to the internal standard.
Data Analysis:
The concentration data obtained at different time points are used to plot concentration versus time profiles. From these plots, the initial reaction rate can be determined. By performing a series of experiments where the initial concentration of one reactant is varied while others are kept constant, the reaction order with respect to each component can be determined, and the rate law and rate constant can be established.
Visualizing the Suzuki-Miyaura Coupling
Reaction Mechanism
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][9][10]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Spectroscopic Analysis for Product Confirmation: A Comparative Guide for 5-amino-2,3-difluorophenylboronic acid and Alternatives in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to confirming the formation of biaryl compounds using 5-amino-2,3-difluorophenylboronic acid and its alternatives through spectroscopic analysis. This guide provides objective comparisons of performance with supporting experimental and predicted data.
The strategic incorporation of fluorine atoms and amino groups into biaryl scaffolds is a cornerstone of modern drug discovery, offering avenues to modulate physicochemical properties and enhance biological activity. 5-amino-2,3-difluorophenylboronic acid is a valuable building block in this endeavor, particularly for synthesizing complex molecules via Suzuki-Miyaura cross-coupling reactions. Confirmation of successful product formation is paramount and relies on a suite of spectroscopic techniques. This guide provides a comparative analysis of the expected spectroscopic data for the product of a model Suzuki-Miyaura reaction between 5-amino-2,3-difluorophenylboronic acid and 4-bromoanisole, alongside analogous products from alternative aminophenylboronic acids.
Comparative Spectroscopic Data for Suzuki-Miyaura Coupling Products
To objectively compare the utility of 5-amino-2,3-difluorophenylboronic acid, a model Suzuki-Miyaura coupling reaction with 4-bromoanisole is considered. The resulting product is 5-amino-2,3-difluoro-4'-methoxybiphenyl. The following tables summarize the key spectroscopic data for this product and the analogous products from selected alternative aminophenylboronic acids.
Table 1: Comparison of Predicted and Experimental ¹H NMR and ¹³C NMR Data for Biaryl Products
| Compound | Predicted/Experimental ¹H NMR (δ, ppm) | Predicted/Experimental ¹³C NMR (δ, ppm) |
| 5-amino-2,3-difluoro-4'-methoxybiphenyl | ~7.45 (d, 2H), ~6.95 (d, 2H), ~6.80 (m, 1H), ~6.60 (m, 1H), ~4.50 (br s, 2H), 3.85 (s, 3H) | ~159.5, ~150.0 (dd), ~140.0 (dd), ~135.0, ~132.0, ~128.0, ~118.0 (d), ~115.0 (d), ~114.5, 55.5 |
| 3-amino-4'-methoxybiphenyl | 7.48 (d, 2H), 7.25 (t, 1H), 6.95 (d, 2H), 6.88 (d, 1H), 6.70 (s, 1H), 6.60 (d, 1H), 3.84 (s, 3H), 3.70 (br s, 2H) | 159.0, 146.5, 142.0, 133.0, 129.5, 128.0, 119.0, 115.5, 114.0, 113.5, 55.3 |
| 4-amino-4'-methoxybiphenyl | 7.42 (d, 2H), 7.35 (d, 2H), 6.90 (d, 2H), 6.70 (d, 2H), 3.80 (s, 3H), 3.65 (br s, 2H)[1] | 158.5, 146.0, 132.0, 131.5, 128.0, 127.5, 115.5, 114.0, 55.3[2] |
| 3-amino-5-fluoro-4'-methoxybiphenyl | ~7.45 (d, 2H), ~6.95 (d, 2H), ~6.70 (m, 1H), ~6.50 (m, 1H), ~6.40 (m, 1H), ~4.00 (br s, 2H), 3.85 (s, 3H) | ~163.0 (d), ~159.5, ~148.0 (d), ~143.0, ~132.5, ~128.0, ~114.5, ~109.0 (d), ~105.0 (d), ~102.0 (d), 55.5 |
Table 2: Comparison of Predicted and Experimental Mass Spectrometry and FTIR Data for Biaryl Products
| Compound | Predicted/Experimental MS (m/z) | Key Predicted/Experimental FTIR Bands (cm⁻¹) |
| 5-amino-2,3-difluoro-4'-methoxybiphenyl | [M]⁺ at 235.09 | 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (N-H bend), 1510, 1460 (Ar C=C stretch), 1245 (C-O stretch), 1180 (C-F stretch) |
| 3-amino-4'-methoxybiphenyl | [M]⁺ at 199.10 | 3455, 3368 (N-H stretch), 3030 (Ar C-H stretch), 1620 (N-H bend), 1515, 1490 (Ar C=C stretch), 1240 (C-O stretch) |
| 4-amino-4'-methoxybiphenyl | [M]⁺ at 199.25[2] | 3430, 3350 (N-H stretch), 3030 (Ar C-H stretch), 1625 (N-H bend), 1510, 1490 (Ar C=C stretch), 1245 (C-O stretch)[2] |
| 3-amino-5-fluoro-4'-methoxybiphenyl | [M]⁺ at 217.09 | 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (N-H bend), 1510, 1460 (Ar C=C stretch), 1245 (C-O stretch), 1150 (C-F stretch) |
Table 3: Comparison of Predicted ¹⁹F NMR and UV-Vis Data for Biaryl Products
| Compound | Predicted ¹⁹F NMR (δ, ppm vs. CFCl₃) | Predicted UV-Vis (λmax, nm) |
| 5-amino-2,3-difluorophenylboronic acid | -135 to -145 (F2), -155 to -165 (F3) | ~260, ~295 |
| 5-amino-2,3-difluoro-4'-methoxybiphenyl | -138 to -148 (F2), -160 to -170 (F3) | ~270, ~310 |
| 3-amino-5-fluoro-4'-methoxybiphenyl | -110 to -120 | ~265, ~305 |
Experimental Protocols
A general protocol for the Suzuki-Miyaura cross-coupling reaction and subsequent spectroscopic analysis is provided below. This can serve as a starting point for specific applications.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a clean, dry Schlenk flask, combine the aryl bromide (1.0 mmol), the aminophenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquire the proton-decoupled spectrum.
-
¹⁹F NMR: Acquire the proton-decoupled spectrum. Chemical shifts are reported in ppm relative to an internal or external standard (e.g., CFCl₃).
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Analyze using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or analyze a thin film of the product on a salt plate.
-
Analysis: Record the spectrum and identify characteristic absorption bands for key functional groups.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the product in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Analysis: Record the absorption spectrum to determine the wavelength(s) of maximum absorbance (λmax).
-
Visualizing Workflows and Relationships
To further clarify the experimental process and the relationships between the compared reagents, the following diagrams are provided.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (5-Amino-2,3-difluorophenyl)boronic acid
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like (5-Amino-2,3-difluorophenyl)boronic acid are paramount for ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the ecosystem. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Hazard Information
This compound and its chemical analogues are classified as hazardous substances. They are known to cause skin and serious eye irritation, and may also lead to respiratory irritation. Therefore, treating this chemical as hazardous waste is a critical first step in its disposal lifecycle.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Hazard Summary for Phenylboronic Acid Compounds
The following table summarizes the hazard classifications for phenylboronic acid compounds, based on data from safety data sheets of closely related analogues.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Solid Waste : Collect solid this compound waste in a designated, sealable container made of a compatible material.
-
Liquid Waste : If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
Contaminated Materials : Any materials, such as filter paper, pipette tips, or gloves, that are contaminated with this compound should be placed in a sealed and labeled container for solid hazardous waste.[1]
Labeling and Storage
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office. Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents, until it is collected by EHS personnel or a licensed waste disposal company.[1]
Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated to remove residual chemicals before they can be disposed of.[2]
-
Initial Rinse (to be collected as hazardous waste) : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[2] The first rinseate, and subsequent rinses, must be collected and disposed of as liquid hazardous waste.[2] Transfer the rinseate to your designated liquid hazardous waste container.
-
Final Disposal of the Container : After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material and in accordance with your institutional policies.[2]
In-Lab Neutralization of Small Quantities (If Permitted)
For very small quantities of this compound waste, in-lab neutralization can be a safe and effective disposal method, provided it is permitted by your institution and local regulations. Boronic acids are weak acids and can be neutralized with a mild base. This procedure should be performed in a fume hood while wearing all required PPE.
-
Preparation : If neutralizing a solid, dissolve it in a minimal amount of water in a beaker. If neutralizing an aqueous solution, place it in the beaker.
-
Neutralization : Slowly add a mild basic solution, such as a saturated solution of sodium bicarbonate (baking soda), to the boronic acid solution. Be cautious as this may cause some foaming or heat generation.
-
pH Measurement : After the initial reaction has subsided, check the pH of the solution using a pH strip or a calibrated pH meter. Continue to add the basic solution until the pH is between 5.5 and 9.0.
-
Final Disposal : Once the solution is neutralized, it can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. It is imperative to confirm that this practice is permitted by your institution and local wastewater authority.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, the following procedures must be followed immediately:
-
Small Spills (within a fume hood) :
-
Ensure proper PPE is worn.
-
Contain the spill with a chemical absorbent pad or other inert material (e.g., vermiculite or sand).[2]
-
Carefully sweep or scoop the absorbed material and place it into a sealed bag or container.
-
Label the container as "Hazardous Waste" containing this compound.[2]
-
Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[2]
-
-
Large Spills or Spills Outside a Fume Hood :
References
Personal protective equipment for handling (5-Amino-2,3-difluorophenyl)boronic acid
Essential Safety and Handling Guide for (5-Amino-2,3-difluorophenyl)boronic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling boronic acid derivatives and are intended to supplement, not replace, a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and internal institutional safety protocols.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5][6][7][8][9][10]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][11]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[2][3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2][11]
-
Remove any contaminated clothing immediately and wash it before reuse.[2][3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[11]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2] | To protect eyes from contact, which can cause serious irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2][11] | To prevent skin contact and potential irritation.[2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2] | To protect skin from accidental splashes or spills.[2][11] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][3][11] | To prevent respiratory tract irritation.[1][11] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2][11]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][11]
-
The work area should be clean and free of clutter.[11]
-
Since boronic acids can be air- and moisture-sensitive, consider the use of dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket) for sensitive reactions.[12][13]
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[11]
-
-
Handling the Compound:
-
Post-Handling:
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2][3]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]
-
Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[3][14]
-
Clean: Clean the spill area thoroughly.
-
Dispose: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste.[2]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]
Waste Collection:
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a designated, labeled, and sealed container for hazardous waste.[1]
-
Liquid Waste: Collect solutions of this compound in a separate, labeled, and sealed container for hazardous waste.
Disposal Method:
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[2][15] Do not pour waste down the drain unless explicitly permitted by your local water authority for neutralized, small quantities of boric acid.[14][15][16] Given the difluoro- and amino-substituents, it is unlikely that drain disposal is appropriate for this compound.
-
Contact your institution's Environmental Health & Safety (EHS) department for guidance on proper disposal procedures.[15]
Visual Guidance
To further aid in operational planning, the following diagrams illustrate key workflows.
Caption: Workflow for handling this compound.
Caption: Step-by-step spill response plan.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.de [fishersci.de]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. benchchem.com [benchchem.com]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. sciencing.com [sciencing.com]
- 15. laballey.com [laballey.com]
- 16. bsu.edu [bsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
